3-Bromo-2-methoxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDPZQAPHXPVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453873 | |
| Record name | 3-BROMO-2-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88275-87-0 | |
| Record name | 3-BROMO-2-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 88275-87-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-2-methoxybenzaldehyde, a significant intermediate in organic synthesis. The document details its structural characteristics, physicochemical properties, and safety information. Additionally, it outlines a plausible experimental protocol for its synthesis and includes spectral data for characterization.
Chemical Identity and Structure
This compound is an aromatic aldehyde characterized by a benzene ring substituted with a bromine atom at position 3, a methoxy group at position 2, and a formyl group at position 1.
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₇BrO₂[1]
-
Canonical SMILES: COC1=C(C=CC=C1C=O)Br[1]
-
InChI Key: SZDPZQAPHXPVCN-UHFFFAOYSA-N[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 215.04 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | Data not consistently available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Spectral Data for Characterization
While a comprehensive set of spectral data for this compound is not available in the public domain, typical analytical techniques for characterization would include:
-
¹H NMR Spectroscopy: To determine the proton environment of the molecule.
-
¹³C NMR Spectroscopy: To identify the carbon skeleton.
-
Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the carbonyl (C=O) of the aldehyde and the C-O of the ether.
Reactivity and Synthesis
This compound, as a substituted benzaldehyde, is expected to undergo reactions typical of aromatic aldehydes. The aldehyde group can be involved in nucleophilic addition and oxidation reactions. The aromatic ring can participate in electrophilic and nucleophilic aromatic substitution reactions, influenced by the directing effects of the bromo, methoxy, and formyl substituents.
A plausible synthetic route to this compound can be adapted from the synthesis of related compounds, such as the preparation of 2,3-dimethoxybenzaldehyde from 3-bromo-2-hydroxybenzaldehyde[2]. The workflow would involve the bromination of 2-methoxybenzaldehyde.
Caption: Proposed workflow for the synthesis of this compound.
This protocol is adapted from the synthesis of a structurally similar compound, 6-bromo-2,3-dimethoxybenzaldehyde[3].
Materials:
-
2-Methoxybenzaldehyde
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ice
-
Water
-
Dichloromethane (for crystal growth, optional)
Procedure:
-
Dissolve 2-methoxybenzaldehyde (1 equivalent) in DMF in a round-bottom flask.
-
In a separate flask, dissolve N-bromosuccinimide (1.5 equivalents) in DMF.
-
Add the NBS solution dropwise to the stirred solution of 2-methoxybenzaldehyde over a period of 30 minutes at room temperature.
-
Stir the reaction mixture for 48 hours.
-
Pour the reaction solution into a beaker containing a mixture of ice and water to precipitate the product.
-
Collect the resulting precipitate by filtration and wash thoroughly with water.
-
The crude this compound can be further purified by recrystallization, for example, from a dichloromethane solution.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature regarding the biological activity and associated signaling pathways of this compound. While some related brominated phenolic compounds have been studied for their antioxidant and anticancer properties[4][5][6], these findings cannot be directly extrapolated to this compound without specific experimental evidence.
The general structure of benzaldehyde has been reported to potentially suppress multiple signaling pathways in cancer cells[5]; however, the specific effects of the bromo and methoxy substitutions on this activity are unknown. Further research is required to elucidate the biological role of this particular compound.
Safety Information
Hazard Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed[1].
GHS Pictograms:
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GHS07 (Exclamation Mark)[1]
Signal Word:
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Warning[1]
Precautionary Statements:
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P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
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P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant[1].
It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.
Conclusion
This compound is a valuable synthetic intermediate. While its fundamental chemical identity is established, a comprehensive profile of its physical properties and biological activities remains to be fully elucidated. The provided synthetic protocol offers a viable route for its preparation, enabling further investigation into its chemical and biological characteristics. As with all chemicals, appropriate safety precautions should be observed during its handling and use.
References
A Comprehensive Technical Guide to 3-Bromo-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methoxybenzaldehyde, with the CAS Number 88275-87-0, is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis.[1][2] Its unique substitution pattern, featuring a bromine atom and a methoxy group on the benzaldehyde scaffold, offers versatile reactivity for the construction of more complex molecular architectures. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in the field of drug discovery and development.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 88275-87-0 | [1][2][3][4] |
| Molecular Formula | C₈H₇BrO₂ | [1][3][4] |
| Molecular Weight | 215.04 g/mol | [2][3] |
| Appearance | Solid | [5] |
| Melting Point | 31 - 32 °C | [1] |
| Boiling Point | 282.341 °C at 760 mmHg | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Refractive Index | 1.585 | [1] |
| Storage Conditions | Room temperature, stored under nitrogen | [1][3] |
Safety Information: this compound is classified as acutely toxic if swallowed (Category 4) and causes skin and serious eye irritation (Category 2 and 2A, respectively).[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[1]
Synthesis of this compound
The primary synthetic route to this compound involves the methylation of 3-bromo-2-hydroxybenzaldehyde. Several methods have been reported, utilizing different methylating agents and reaction conditions.
Experimental Protocols
This procedure is a common and effective method for the synthesis of this compound.
Reactants:
-
3-bromo-2-hydroxybenzaldehyde
-
Iodomethane (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-bromo-2-hydroxybenzaldehyde (6.55 g, 32.58 mmol) in DMF (164 mL), add potassium carbonate (13.51 g, 97.75 mmol) and iodomethane (2.43 mL, 39.1 mmol).[1]
-
Stir the reaction mixture at room temperature for 18 hours.[1]
-
Pour the mixture into a 1 N HCl solution and extract the aqueous layer with ethyl acetate.[1]
-
Separate the organic layer, dry it over magnesium sulfate, filter, and concentrate in vacuo to yield the product.[1]
An alternative solvent for the methylation reaction is acetone.
Reactants:
-
3-bromo-2-hydroxybenzaldehyde
-
Iodomethane (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve 3-Bromo-2-hydroxybenzaldehyde (5.0 g, 24.87 mmol) in acetone (200 ml).[1]
-
Add iodomethane (5.3 g, 37.34 mmol) and potassium carbonate (5.2 g, 37.63 mmol) to the solution.[1]
-
Heat the mixture to 60°C for 2 hours.[1]
-
Cool the reaction to room temperature and filter.[1]
-
Concentrate the filtrate to dryness and re-dissolve the residue in ethyl acetate.[1]
-
Wash the ethyl acetate solution with saturated aqueous sodium bicarbonate and dry over magnesium sulfate to obtain the product.[1]
Applications in Research and Drug Development
As a functionalized benzaldehyde, this compound is a useful building block for the synthesis of more complex molecules, including those with potential biological activity. Its classification as a pharmaceutical intermediate suggests its utility in the drug discovery pipeline.[1] The presence of the aldehyde group allows for a variety of chemical transformations, such as reductive aminations, Wittig reactions, and the formation of Schiff bases, while the bromo- and methoxy-substituted aromatic ring can be further functionalized, for example, through cross-coupling reactions.
While specific, named pharmaceutical agents directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are present in various bioactive compounds. The following diagram illustrates a generalized synthetic workflow where this compound can serve as a key starting material.
This workflow highlights the logical progression from the starting material to a potential drug candidate. The aldehyde functionality is first transformed, followed by a modification at the bromine-substituted position to build molecular complexity.
Conclusion
This compound is a readily synthesizable and versatile chemical intermediate. Its well-defined physicochemical properties and established synthetic protocols make it a valuable tool for medicinal chemists and researchers in drug development. While direct applications in marketed drugs are not widely reported, its potential as a scaffold for the synthesis of novel bioactive compounds remains a promising area for future research. The strategic combination of reactive functional groups on a stable aromatic core ensures its continued relevance in the field of organic synthesis.
References
In-Depth Technical Guide: 3-Bromo-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 3-Bromo-2-methoxybenzaldehyde, a key intermediate in organic synthesis.
Core Chemical Data
This compound, with the CAS number 88275-87-0, is a substituted aromatic aldehyde.[1][2][3][4][5] Its molecular formula is C₈H₇BrO₂, corresponding to a molecular weight of 215.04 g/mol .[1][2] This compound is a solid at room temperature and is classified as an irritant.
| Property | Value | Source(s) |
| Molecular Weight | 215.04 g/mol | [1][2] |
| Molecular Formula | C₈H₇BrO₂ | [1] |
| CAS Number | 88275-87-0 | [1][2][3][4][5] |
| Physical Form | Solid | |
| Purity | ≥97% | [1] |
Synthetic Protocols
The synthesis of substituted benzaldehydes such as this compound can be achieved through various established organic chemistry methodologies. A common conceptual pathway involves the bromination of a methoxybenzaldehyde precursor or the methylation of a bromohydroxybenzaldehyde.
A representative synthetic approach is the bromination of 2-methoxybenzaldehyde. This electrophilic aromatic substitution reaction introduces a bromine atom onto the benzene ring. The position of bromination is directed by the existing methoxy and aldehyde groups.
Conceptual Experimental Protocol: Bromination of 2-Methoxybenzaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxybenzaldehyde in a suitable inert solvent such as glacial acetic acid or a chlorinated solvent.
-
Reagent Addition: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in the same solvent, to the flask. The reaction is typically carried out at a controlled temperature, often at or below room temperature, to manage selectivity and prevent over-bromination.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, the mixture is typically poured into water to quench any remaining brominating agent. The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: The organic layer is washed with a solution of sodium thiosulfate to remove any residual bromine, followed by a wash with brine. After drying over an anhydrous salt like magnesium sulfate, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Below is a conceptual workflow for the synthesis of this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Research and Development
This compound and its isomers are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and material science sectors. The presence of the aldehyde, bromo, and methoxy functional groups allows for a variety of chemical transformations.
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Pharmaceutical Synthesis: These compounds serve as building blocks for the synthesis of various drug candidates. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.
-
Organic Synthesis: In a broader synthetic context, the aldehyde group can be converted into a wide range of other functional groups, such as alcohols, carboxylic acids, and imines. This versatility makes it a useful starting material for the synthesis of a diverse array of organic compounds.
-
Materials Science: Brominated aromatic compounds can be used in the synthesis of polymers and other advanced materials. The bromine atom can act as a site for polymerization or cross-linking, which can enhance the thermal stability and mechanical properties of the resulting materials.
The relationship between the functional groups of this compound and its applications is illustrated in the diagram below.
Caption: Relationship between the functional groups of this compound and its applications.
Safety and Handling
This compound is classified as an acute toxicant if swallowed and is a skin, eye, and respiratory irritant. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C8H7BrO2 | CID 11063808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthonix, Inc > 88275-87-0 | this compound [synthonix.com]
- 4. This compound 95% 88275-87-0 | Chempure [chempure.in]
- 5. 88275-87-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Synthesis of 3-Bromo-2-methoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the primary synthesis routes for 3-Bromo-2-methoxybenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule and its precursors is critical for the creation of novel therapeutics. This document outlines the most viable synthetic pathways, detailing precursor synthesis and the subsequent conversion to the target molecule.
Core Synthesis Strategy
The most effective and regioselective approach to synthesizing this compound involves a two-step process:
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Ortho-formylation of 2-bromophenol to produce the key intermediate, 3-Bromo-2-hydroxybenzaldehyde.
-
Methylation of 3-Bromo-2-hydroxybenzaldehyde to yield the final product.
An alternative, though less direct, pathway involves the nucleophilic aromatic substitution of a suitable precursor like 3-Bromo-2-fluorobenzaldehyde. Direct bromination of 2-methoxybenzaldehyde is generally not preferred due to the challenge of controlling regioselectivity, as the methoxy group directs bromination to the ortho and para positions, making the desired 3-bromo isomer a minor product.
Precursor Synthesis: 3-Bromo-2-hydroxybenzaldehyde
The synthesis of the essential precursor, 3-Bromo-2-hydroxybenzaldehyde, is achieved through the ortho-formylation of 2-bromophenol. This reaction selectively introduces an aldehyde group at the position adjacent to the hydroxyl group.[1]
Experimental Protocol: Ortho-formylation of 2-bromophenol
This procedure is adapted from the work of Hansen & Skattebøl (2005) as described in Organic Syntheses.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromophenol | 173.01 | 8.65 g | 0.05 |
| Anhydrous Magnesium Chloride | 95.21 | 14.3 g | 0.15 |
| Paraformaldehyde | (CH₂O)n | 9.0 g | 0.30 |
| Triethylamine | 101.19 | 42.0 mL | 0.30 |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |
| Diethyl ether | - | 100 mL | - |
| 1 N Hydrochloric Acid | - | 3 x 100 mL | - |
| Water | - | 3 x 100 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
| Hexane | - | 50 mL | - |
Procedure:
-
A dry 500-mL, three-necked round-bottomed flask is equipped with a stirring bar, a reflux condenser, and a dropping funnel, all under an argon atmosphere.
-
Anhydrous magnesium chloride (14.3 g, 0.15 mol) and anhydrous tetrahydrofuran (100 mL) are added to the flask.
-
A solution of 2-bromophenol (8.65 g, 0.05 mol) and triethylamine (21.0 mL, 0.15 mol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension at room temperature.
-
The mixture is stirred for 15 minutes, after which solid paraformaldehyde (9.0 g, 0.30 mol) is added in one portion.
-
A second portion of triethylamine (21.0 mL, 0.15 mol) in anhydrous THF (50 mL) is added, and the reaction mixture is heated to reflux for 3 hours.
-
The reaction mixture is cooled to room temperature, and 100 mL of diethyl ether is added.
-
The organic phase is transferred to a 1-L separatory funnel and washed successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The resulting crude product is a pale yellow oil that solidifies upon further drying under vacuum.
-
The solid product can be purified by recrystallization from hexane (50 mL) to yield pure 3-Bromo-2-hydroxybenzaldehyde as pale yellow needles.[1]
Quantitative Data:
| Parameter | Value |
| Yield | 68-81%[1] |
| Purity | ≥95% (before recrystallization)[1] |
Synthesis of this compound
Experimental Protocol: Methylation of 3-Bromo-2-hydroxybenzaldehyde
This generalized protocol is based on established methods for the methylation of similar phenolic aldehydes.[2][3][4][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Suggested Quantity | Suggested Moles |
| 3-Bromo-2-hydroxybenzaldehyde | 201.02 | 1.0 g | 0.005 |
| Methyl Iodide | 141.94 | 0.40 mL | 0.0065 |
| Potassium Carbonate (anhydrous) | 138.21 | 0.89 g | 0.0065 |
| Dry Dimethylformamide (DMF) | - | 5 mL | - |
| Diethyl ether | - | As needed | - |
| Water | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a solution of 3-Bromo-2-hydroxybenzaldehyde (1.0 g, 0.005 mol) in dry DMF (5 mL) in a round-bottomed flask, add anhydrous potassium carbonate (0.89 g, 0.0065 mol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add methyl iodide (0.40 mL, 0.0065 mol) to the suspension.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into cold water.
-
Extract the aqueous phase with diethyl ether.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Expected Quantitative Data (based on analogous reactions):
| Parameter | Estimated Value |
| Yield | >90%[2] |
Alternative Synthesis Pathway
An alternative route to this compound could involve a nucleophilic aromatic substitution (SNAr) reaction. For instance, starting from 1,3-dibromo-2-fluorobenzene, a metal-halogen exchange followed by formylation could yield 3-bromo-2-fluorobenzaldehyde. This intermediate could then undergo an SNAr reaction with a methoxide source to replace the fluorine atom with a methoxy group. This approach has been successfully applied to the synthesis of the isomeric 4-bromo-2-methoxybenzaldehyde.[6]
Diagrams
Caption: Primary synthesis route for this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scielo.br [scielo.br]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
Spectroscopic Analysis of Brominated Benzaldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the spectroscopic characterization of brominated benzaldehyde derivatives. Due to the limited availability of public spectroscopic data for 3-Bromo-2-methoxybenzaldehyde, this document presents a detailed analysis of the closely related compound, 2-bromobenzaldehyde , as an illustrative example. The methodologies and data interpretation principles outlined herein are directly applicable to the analysis of this compound and other similar aromatic aldehydes.
This guide includes detailed experimental protocols for acquiring ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data. All quantitative data for the illustrative compound is summarized in structured tables for clarity and ease of comparison. Additionally, a logical workflow for the spectroscopic analysis of such compounds is visualized using a Graphviz diagram.
Introduction
Brominated benzaldehydes are important intermediates in the synthesis of a wide range of pharmaceutical compounds and other fine chemicals. Their spectroscopic characterization is a critical step in ensuring the identity, purity, and structure of these molecules. This guide offers a foundational understanding of the key spectroscopic techniques used for this purpose.
Disclaimer: Extensive searches of public and proprietary chemical databases did not yield a complete set of experimental spectroscopic data for this compound. Therefore, the following sections utilize 2-bromobenzaldehyde as a representative analogue to demonstrate the application and interpretation of spectroscopic data. The principles and protocols described are broadly applicable to substituted benzaldehydes.
Spectroscopic Data of 2-Bromobenzaldehyde (Illustrative Example)
The following tables summarize the key spectroscopic data for 2-bromobenzaldehyde.
¹H NMR Data
Solvent: CDCl₃ Frequency: 89.56 MHz
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 10.34 | s | Aldehyde H |
| 7.89 | d | Aromatic H |
| 7.63 | t | Aromatic H |
| 7.43 | t | Aromatic H |
s: singlet, d: doublet, t: triplet
¹³C NMR Data
A complete, assigned experimental dataset for the ¹³C NMR of 2-bromobenzaldehyde was not available in the public domain. The expected chemical shifts would include signals for the aldehyde carbonyl carbon (typically ~190 ppm), the bromine-substituted aromatic carbon, and the other aromatic carbons.
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2850, ~2750 | C-H | Aldehyde C-H Stretch |
| ~1700 | C=O | Aldehyde C=O Stretch |
| ~1590, ~1560, ~1470 | C=C | Aromatic C=C Stretch |
| ~1200 | C-C | Aromatic C-C Stretch |
| ~750 | C-Br | C-Br Stretch |
Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 184/186 | High | [M]⁺ (Molecular ion peak, showing bromine isotope pattern) |
| 183/185 | Moderate | [M-H]⁺ |
| 155/157 | Moderate | [M-CHO]⁺ |
| 104 | Moderate | [C₇H₄O]⁺ |
| 76 | High | [C₆H₄]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of solid aromatic aldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid benzaldehyde derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
-
Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform. Perform phase and baseline corrections to obtain the final spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply uniform pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans for a high-quality spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce structural information. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) will result in characteristic M and M+2 peaks.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.
Caption: Logical workflow for spectroscopic analysis.
Conclusion
This technical guide has outlined the fundamental spectroscopic techniques and methodologies for the characterization of brominated benzaldehydes, using 2-bromobenzaldehyde as a detailed illustrative example. The provided protocols and data tables serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. While specific data for this compound remains elusive in the public domain, the principles of spectroscopic analysis detailed herein provide a robust framework for its characterization.
An In-depth Technical Guide on the Safety and Handling of 3-Bromo-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Bromo-2-methoxybenzaldehyde (CAS No: 53055-05-3), a key reagent in various synthetic applications. Adherence to the following protocols is critical for ensuring personnel safety and maintaining experimental integrity.
Section 1: Hazard Identification and Classification
This compound is classified as harmful and an irritant. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
GHS Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]
Signal Word: Warning[2]
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Section 2: Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrO₂ | |
| Molecular Weight | 215.04 g/mol | |
| Appearance | Solid | [2] |
| Odor | No information available | [2] |
| Water Solubility | Decomposes in contact with water | [3] |
| Specific Gravity / Density | 1.580 g/cm³ | [3] |
| Flash Point | Not applicable |
Section 3: Toxicological Information
Comprehensive toxicological data for this compound is limited. The toxicological properties have not been fully investigated.[4] The available information is summarized below.
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | N/A | [1] |
| Carcinogenicity | No data available; not listed as a carcinogen | N/A | [5] |
| Mutagenicity | No data available | N/A | [3] |
Section 4: Experimental Protocols and Handling Procedures
Strict adherence to the following procedures is mandatory to minimize risk.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4][6]
-
Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[4][5]
A detailed breakdown of the necessary PPE is provided in the table below.
| PPE Category | Minimum Requirement | Rationale |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] | To prevent eye irritation or serious eye damage from splashes or dust. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[7] Inspect gloves for tears or punctures before use. | To prevent skin contact and irritation.[2][7] |
| Skin and Body Protection | Wear a laboratory coat and appropriate protective clothing to prevent skin exposure.[2][4][7] | To minimize contact with skin. |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area.[7] If dust is generated or ventilation is inadequate, a NIOSH-approved respirator should be used.[4][7][8] | To prevent respiratory tract irritation from inhalation of dust or fumes. |
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][6]
-
Wash hands and any exposed skin thoroughly after handling.[2][4]
-
Do not eat, drink, or smoke when using this product.[2]
-
Store in a dry, cool, and well-ventilated place.[2][4] Some sources recommend storing under nitrogen as the compound may be air-sensitive.[2][5]
Section 5: Emergency Procedures
The following diagram outlines the initial response protocol for various exposure scenarios.
References
- 1. This compound | C8H7BrO2 | CID 11063808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
An In-depth Technical Guide to 3-Bromo-2-methoxybenzaldehyde: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 3-Bromo-2-methoxybenzaldehyde, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing. It details the compound's chemical and physical properties, provides established synthesis protocols, and explores its potential applications.
Introduction
This compound, with the CAS number 88275-87-0, is an aromatic aldehyde containing both a bromine atom and a methoxy group on the benzene ring.[1][2] This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. While specific historical details of its initial discovery are not extensively documented in readily available literature, its utility as a synthetic intermediate is well-established.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrO₂ | [1][2] |
| Molecular Weight | 215.04 g/mol | [1][2] |
| Appearance | Colorless solid | [1] |
| Melting Point | 30-32 °C | [1] |
| Boiling Point | 282.3 °C at 760 mmHg | [1][3][4] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Flash Point | 124.6 ± 21.8 °C | [1] |
| Refractive Index | 1.585 | [1] |
| Storage Conditions | Room temperature | [1] |
Synthesis of this compound
The primary synthetic route to this compound involves a two-step process: the synthesis of its precursor, 3-bromo-2-hydroxybenzaldehyde, followed by its methylation.
Synthesis of 3-bromo-2-hydroxybenzaldehyde
The precursor, 3-bromo-2-hydroxybenzaldehyde, can be synthesized from 2-bromophenol.[5]
Experimental Protocol:
A mixture of 2-bromophenol, anhydrous magnesium dichloride, solid paraformaldehyde, and triethylamine is refluxed in dry tetrahydrofuran.[5] The reaction yields 3-bromo-2-hydroxybenzaldehyde.
Methylation of 3-bromo-2-hydroxybenzaldehyde
The final product, this compound, is obtained through the methylation of the hydroxyl group of 3-bromo-2-hydroxybenzaldehyde.[1]
Experimental Protocol:
To a solution of 3-bromo-2-hydroxybenzaldehyde (6.55 g, 32.58 mmol) in dimethylformamide (DMF) (164 mL), potassium carbonate (K₂CO₃) (13.51 g, 97.75 mmol) and methyl iodide (CH₃I) (2.43 mL, 39.1 mmol) are added.[1] The reaction mixture is stirred at room temperature for 18 hours.[1] Following the reaction, the mixture is acidified with 1 M HCl (aq) with cooling and then extracted with ethyl acetate (EtOAc).[1] The combined organic layers are dried over sodium sulfate (Na₂SO₄) and the solvent is evaporated.[1] The resulting residue is purified by flash chromatography on silica gel using an isohexane-EtOAc (15:1) eluent to yield this compound as a colorless solid.[1]
Spectroscopic Data
While Sigma-Aldrich notes that they do not provide analytical data for this specific product, a compilation of expected spectroscopic characteristics is crucial for its identification and characterization.[1] ChemicalBook indicates the availability of various spectra for this compound.[6]
-
¹H NMR: Proton NMR is essential for confirming the positions of the substituents on the aromatic ring.
-
¹³C NMR: Carbon NMR provides information on the number and types of carbon atoms in the molecule.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as the aldehyde and ether linkages.
Applications in Research and Development
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both an aldehyde and a bromo-methoxy substituted aromatic ring, allows for a wide range of chemical transformations.
-
Pharmaceutical Synthesis: As a substituted benzaldehyde, it serves as a precursor for the synthesis of various pharmaceutical agents. The aldehyde group can be readily converted into other functionalities, while the bromine atom allows for the introduction of new carbon-carbon or carbon-heteroatom bonds through cross-coupling reactions. While specific drugs derived directly from this molecule are not widely reported, its isomers, such as 3-bromo-4-methoxybenzaldehyde, are used in the development of agents targeting neurological disorders and potential anti-cancer compounds.[7]
-
Organic Synthesis: In a broader context of organic chemistry, this compound is a valuable building block for creating intricate molecular architectures. The reactivity of the aldehyde and the potential for substitution at the bromine position make it a versatile tool for synthetic chemists.
Safety Information
This compound is classified as Acute Toxicity, Oral, Category 4.[1] It is accompanied by the GHS07 pictogram and the signal word "Warning".[1] The hazard statement is H302: Harmful if swallowed.[1] Precautionary statements include P264, P270, P301 + P312, and P501.[1] It should be handled in a well-ventilated area with appropriate personal protective equipment.
Conclusion
This compound is a valuable, albeit not extensively studied, chemical intermediate. Its synthesis from readily available starting materials and its versatile chemical functionality make it a useful building block in the design and synthesis of novel organic compounds. For researchers and developers in the pharmaceutical and chemical industries, a thorough understanding of its properties and reactivity is key to unlocking its full potential in creating innovative molecules.
References
- 1. echemi.com [echemi.com]
- 2. chemscene.com [chemscene.com]
- 3. chembk.com [chembk.com]
- 4. 88275-87-0 | CAS DataBase [m.chemicalbook.com]
- 5. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Bromo-4-hydroxy-5-methoxybenzaldehyde(2973-76-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
Technical Guide: Physical Characteristics of 3-Bromo-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 3-Bromo-2-methoxybenzaldehyde, a key aromatic aldehyde derivative. This document is intended to serve as a foundational resource, consolidating essential physicochemical data and outlining standardized experimental protocols for its characterization.
Core Physicochemical Properties
This compound is a substituted aromatic compound with the empirical formula C₈H₇BrO₂. Its structure, featuring a bromine atom and a methoxy group on the benzaldehyde ring, makes it a valuable intermediate in organic synthesis.
Data Summary
The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be treated as estimates until experimentally verified.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₂ | |
| Molecular Weight | 215.04 g/mol | |
| Appearance | Solid | |
| CAS Number | 88275-87-0 | |
| Boiling Point | 282.3 ± 20.0 °C (Predicted) | [1][2] |
| Density | 1.522 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| InChI | 1S/C8H7BrO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 | |
| SMILES | COC1=C(C=CC=C1C=O)Br |
Experimental Protocols for Physical Characterization
Accurate determination of physical properties is critical for compound identification, purity assessment, and process development. The following sections detail standardized laboratory methodologies for measuring the key physical characteristics of solid organic compounds like this compound.
Determination of Melting Point
The melting point is a crucial indicator of a substance's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.
Methodology: Capillary Method
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).
-
Heating: The apparatus is heated gradually, with the rate of temperature increase slowed to approximately 2°C per minute as the expected melting point is approached.
-
Observation: The temperature at which the substance first begins to liquefy (t1) and the temperature at which it becomes completely liquid (t2) are recorded. The melting range is reported as t1-t2. For a pure compound, this range should be narrow.
Determination of Boiling Point
While this compound is a solid at room temperature, its boiling point can be determined under reduced pressure or can be estimated using computational methods as cited above. For compounds that are liquid at or near the measurement temperature, the following protocol applies.
Methodology: Thiele Tube Method
-
Sample Preparation: A small volume (a few drops) of the liquid is placed into a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid like mineral oil.
-
Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.
-
Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point. The barometric pressure should also be recorded.
Determination of Density
For a solid compound, density can be determined using the principle of buoyancy.
Methodology: Buoyancy Method
-
Weigh in Air: A sample of the solid is weighed accurately in the air (Mass_air).
-
Select an Inert Liquid: An auxiliary liquid of known density (ρ_liquid) in which the solid is completely insoluble is chosen.
-
Weigh in Liquid: The solid is then fully submerged in the inert liquid and weighed again (Mass_liquid).
-
Calculation: The volume of the displaced liquid, which is equal to the volume of the solid sample, is calculated from the difference in mass. The density of the solid (ρ_solid) is then determined using the following formula:
ρ_solid = (Mass_air / (Mass_air - Mass_liquid)) * ρ_liquid
Determination of Solubility
Solubility is typically determined by finding the maximum mass of a solute that can dissolve in a given volume of a solvent at a specific temperature.
Methodology: Gravimetric Analysis
-
Saturation: A supersaturated solution is prepared by adding an excess amount of this compound to a known volume of a chosen solvent (e.g., water, ethanol, acetone) in a flask at a constant temperature.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) for an extended period to ensure equilibrium is reached and the solution is saturated.
-
Separation: A known volume of the saturated solution is carefully withdrawn, ensuring no undissolved solid is transferred. This is often achieved by filtration.
-
Solvent Evaporation: The solvent from the known volume of the saturated solution is completely evaporated under controlled conditions (e.g., using a rotary evaporator or oven).
-
Mass Measurement: The mass of the remaining dry, dissolved solid is measured.
-
Calculation: The solubility is expressed as mass of solute per volume of solvent (e.g., g/100 mL).
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a solid organic compound such as this compound.
Caption: Workflow for Physical Characterization of a Solid Compound.
Safety and Handling
This compound is classified with the GHS07 pictogram and a "Warning" signal word.
-
Hazard Statements: H302: Harmful if swallowed.
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Researchers should consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Work should be conducted in a well-ventilated area or a fume hood.
References
An In-depth Technical Guide to the Solubility Profile of 3-Bromo-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 3-Bromo-2-methoxybenzaldehyde, a key intermediate in organic synthesis. A thorough understanding of a compound's solubility is fundamental for its application in reaction chemistry, purification, and formulation development. This document outlines the predicted solubility of this compound in various solvents, provides a detailed experimental protocol for quantitative solubility determination, and visualizes the experimental workflow.
Core Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential before delving into its solubility.
| Property | Value |
| Molecular Formula | C₈H₇BrO₂[1] |
| Molecular Weight | 215.04 g/mol [1][2] |
| Appearance | Solid[1] |
| InChI Key | SZDPZQAPHXPVCN-UHFFFAOYSA-N[1][2] |
Solubility Profile
The carbonyl group's oxygen atom can form hydrogen bonds with water molecules, contributing to the solubility of smaller aldehydes in aqueous solutions[4][7]. In the case of this compound, the presence of the polar carbonyl, methoxy groups, and the bromine atom, combined with its aromatic ring, will influence its solubility. The nonpolar benzene ring and the bromine atom will likely decrease its solubility in water, while the polar groups will enhance its solubility in polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Protic, Polar | Low to Insoluble | The hydrophobic aromatic ring and bromine atom likely dominate over the polar carbonyl and methoxy groups.[3][4] |
| Methanol | Protic, Polar | Soluble | "Like dissolves like"; both are polar molecules. |
| Ethanol | Protic, Polar | Soluble | "Like dissolves like"; both are polar molecules. |
| Acetone | Aprotic, Polar | Soluble | Ketones are generally good solvents for aldehydes.[6][7] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | A common aprotic polar solvent for organic compounds. |
| Toluene | Aprotic, Nonpolar | Moderately Soluble | The aromatic nature of both solute and solvent should allow for some solubility. |
| Hexane | Aprotic, Nonpolar | Low to Insoluble | Significant differences in polarity between the solute and solvent. |
Experimental Protocols for Solubility Determination
For instances where quantitative solubility data is unavailable, the isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature[8][9][10][11].
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvent(s) (analytical grade)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials. Ensuring an excess of solid is crucial for achieving equilibrium.
-
Add a known volume or mass of the chosen solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the samples for a sufficient duration to reach equilibrium, which can range from 24 to 72 hours. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the solute concentration in the solution has stabilized.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and let the vials remain undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
High-Performance Liquid Chromatography (HPLC-UV): This is a highly accurate method for quantification.
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Dilute the filtered sample with a known factor to fall within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the chromatogram.
-
Determine the concentration of this compound in the diluted sample using the calibration curve.
-
-
UV-Vis Spectrophotometry: This method is suitable if this compound has a distinct absorbance peak at a wavelength where the solvent is transparent.
-
Prepare standard solutions and generate a calibration curve based on the absorbance at the wavelength of maximum absorbance (λmax).
-
Dilute the filtered sample and measure its absorbance.
-
Calculate the concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in desired units, such as mg/mL or mol/L.
-
Mandatory Visualization
Caption: Experimental workflow for determining the solubility of this compound using the isothermal shake-flask method.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C8H7BrO2 | CID 11063808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 7. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Thermo-stability of 3-Bromo-2-methoxybenzaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 3-Bromo-2-methoxybenzaldehyde. Due to a lack of specific studies on this compound, this paper also includes data from related isomers to provide a comparative context for its potential thermal properties.
Physicochemical and Thermal Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Flash Point (°C) | Notes |
| This compound | 88275-87-0 | C₈H₇BrO₂ | 215.04 | Not available | Not available | Not applicable | Solid form.[1][2] |
| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | 2973-76-4 | C₈H₇BrO₃ | 231.04 | 166 - 167 | 314 | Not available | Stable at room temperature in closed containers.[3] |
| 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | 2973-58-2 | C₈H₇BrO₃ | 231.04 | 202 - 207 | Not available | Not applicable | Combustible solid.[4] |
| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | 5034-74-2 | C₈H₇BrO₃ | 231.04 | 125 - 127 | Not available | Not available | Solid form.[5][6] |
| 3-Bromo-4-methoxybenzaldehyde | 34841-06-0 | C₈H₇BrO₂ | 215.04 | 49 - 54 | Not available | > 110 | Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen halides.[7] |
| 3-Bromobenzaldehyde | 3132-99-8 | C₇H₅BrO | 185.02 | Not available | Not available | Not available | Decomposes in contact with water.[8] |
Potential Thermal Decomposition and Hazards
While a specific decomposition temperature for this compound is not documented, general information for related bromo-organic compounds suggests that thermal decomposition can lead to the release of irritating gases and vapors.[8] For isomers like 3-Bromo-4-hydroxy-5-methoxybenzaldehyde and 3-Bromo-4-methoxybenzaldehyde, decomposition products are noted to include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[3] It is reasonable to anticipate that this compound would exhibit similar decomposition products under elevated temperatures.
The safety data for this compound indicates it is a combustible solid.[1]
Experimental Protocols for Thermal Analysis
To definitively determine the thermo-stability of this compound, standardized thermal analysis techniques should be employed. The following are generalized experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and identify any other thermal transitions (e.g., glass transition, polymorphism).
Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. An empty, hermetically sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) to a temperature above the expected melting point. The experiment is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined from the onset or peak of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset of thermal decomposition and to quantify mass loss as a function of temperature.
Methodology:
-
Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument's balance and temperature sensors are calibrated.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) over a wide temperature range.
-
Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is often defined as the temperature at which a 5% mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Logical Workflow for Thermo-stability Assessment
The following diagram illustrates a logical workflow for assessing the thermo-stability of a compound like this compound.
Caption: Workflow for Thermo-stability Assessment.
Signaling Pathways and Drug Development
Currently, there is no specific information available in the searched literature linking this compound to defined signaling pathways or detailing its use in drug development programs where thermal stability would be a critical parameter.
Conclusion
The thermo-stability of this compound has not been extensively characterized in publicly available scientific literature. Based on the analysis of its isomers, it is a solid at room temperature and likely decomposes at elevated temperatures to produce carbon oxides and hydrogen bromide. For a definitive understanding of its thermal properties, experimental studies using techniques such as DSC and TGA are essential. Such data is critical for ensuring the safe handling, storage, and application of this compound in research and drug development.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C8H7BrO2 | CID 11063808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-4-hydroxy-5-methoxybenzaldehyde(2973-76-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 2-Bromo-3-hydroxy-4-methoxybenzaldehyde 97 2973-58-2 [sigmaaldrich.com]
- 5. 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 5034-74-2 [chemicalbook.com]
- 6. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97 5034-74-2 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Methodological & Application
Synthesis of 5-Bromo-2-methoxybenzaldehyde from o-Vanillin: An Application Note and Protocol
Introduction
This document provides a detailed protocol for the synthesis of 5-bromo-2-methoxybenzaldehyde, an important intermediate in the development of various pharmaceutical compounds. The synthesis involves the electrophilic aromatic substitution of o-vanillin. Due to the directing effects of the substituents on the aromatic ring, the bromination of o-vanillin predominantly yields the 5-bromo isomer. This application note outlines the reaction mechanism, provides a step-by-step experimental protocol, and includes quantitative data and safety precautions.
The regioselectivity of this reaction is governed by the interplay of the directing effects of the hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) groups on the o-vanillin molecule. The hydroxyl and methoxy groups are strong activating, ortho, para-directing groups, while the aldehyde group is a deactivating, meta-directing group. The powerful activating and directing influence of the hydroxyl and methoxy groups dominates, leading to substitution primarily at the position para to the hydroxyl group (C5), which is also ortho to the methoxy group.
Reaction Scheme and Mechanism
The overall reaction is the bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde. Bromine is generated in situ from the reaction of potassium bromate and hydrobromic acid in glacial acetic acid.
Reaction:
o-Vanillin + Br₂ → 5-Bromo-o-vanillin + HBr
The mechanism proceeds via a classic electrophilic aromatic substitution pathway. The bromine molecule is polarized by the protic solvent, and the aromatic ring of o-vanillin acts as a nucleophile, attacking the electrophilic bromine atom. This forms a resonance-stabilized carbocation intermediate (the sigma complex). A base (in this case, likely the solvent or water) then removes a proton from the carbon atom to which the bromine is attached, restoring the aromaticity of the ring and yielding the final product.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of 5-bromo-2-methoxybenzaldehyde from o-vanillin.
| Parameter | Value | Reference |
| Reactants | ||
| o-Vanillin (MW: 152.15 g/mol ) | 1.00 g | Protocol |
| Potassium Bromate (KBrO₃, MW: 167.00 g/mol ) | 0.39 g | Protocol |
| 48% Hydrobromic Acid (HBr) | 1.1 mL | Protocol |
| Glacial Acetic Acid | 10 mL | Protocol |
| Product | ||
| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (MW: 231.04 g/mol ) | ||
| Theoretical Yield | 1.52 g | Calculated |
| Expected Experimental Yield | 85-95% | [1] |
| Melting Point | 125-127 °C | [2] |
| Characterization Data | ||
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 11.00 (s, 1H, -OH), 9.86 (s, 1H, -CHO), 7.31 (d, J=2.4 Hz, 1H, Ar-H), 7.18 (d, J=2.4 Hz, 1H, Ar-H), 3.92 (s, 3H, -OCH₃) | [2] |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 195.4 (-CHO), 150.9, 149.3, 126.1, 121.3, 120.8, 111.1 (Ar-C), 56.3 (-OCH₃) | [2] |
Experimental Protocol
This protocol details the synthesis, isolation, and purification of 5-bromo-2-methoxybenzaldehyde.
Materials and Reagents
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
Potassium bromate (KBrO₃)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Glacial acetic acid
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethanol
-
Deionized water
-
125 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Pipettes
-
Büchner funnel and filter flask
-
Filter paper
-
Beakers
-
Recrystallization apparatus
Synthesis Procedure
-
In a 125 mL Erlenmeyer flask, dissolve 1.00 g of o-vanillin and 0.39 g of potassium bromate in 10 mL of glacial acetic acid.
-
Place the flask on a magnetic stirrer and begin stirring.
-
Slowly, add 1.1 mL of 48% hydrobromic acid dropwise to the stirring solution. An orange color, indicating the formation of bromine, should appear.[1]
-
Continue to stir the reaction mixture at room temperature for 45 minutes.
Isolation and Purification
-
After 45 minutes, pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate of the crude product should form.
-
Continue stirring the mixture in the ice bath for an additional 10 minutes to ensure complete precipitation.
-
To quench any unreacted bromine, add a 10% aqueous solution of sodium thiosulfate dropwise until the orange color of the solution disappears.[3]
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid product with two portions of 20 mL of cold deionized water.
-
Recrystallize the crude product from a hot mixture of 50% ethanol/water. The solid may not completely dissolve; the goal is to dissolve the product and leave impurities behind.[3]
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold 50% ethanol/water.
-
Dry the purified product in a desiccator.
Characterization
-
Determine the mass of the dry, purified product and calculate the percent yield.
-
Measure the melting point of the product and compare it to the literature value.
-
Obtain ¹H and ¹³C NMR spectra to confirm the structure of the product.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 5-bromo-o-vanillin.
Reaction Pathway
Caption: Electrophilic aromatic substitution pathway for the bromination of o-vanillin.
Discussion on Regioselectivity and Synthesis of 3-Bromo-2-methoxybenzaldehyde
The synthesis of this compound directly from o-vanillin is challenging due to the directing effects of the substituents on the aromatic ring. The strong ortho, para-directing hydroxyl and methoxy groups preferentially direct the incoming electrophile (bromine) to the C5 position, which is para to the hydroxyl group. The C3 position is sterically hindered by the adjacent hydroxyl and methoxy groups, making substitution at this position less favorable.
To obtain this compound, an alternative synthetic strategy would be required. This could involve a multi-step synthesis starting from a different precursor where the desired substitution pattern can be more readily achieved. For instance, a plausible route could involve the formylation of 2-bromo-6-methoxyphenol. A literature search for such alternative routes is recommended for researchers specifically requiring the 3-bromo isomer.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Glacial acetic acid and 48% hydrobromic acid are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Bromine, generated in situ, is toxic and corrosive. Avoid inhalation of vapors and contact with skin.
-
Handle all chemicals with care and dispose of waste according to institutional guidelines.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a diverse array of starting materials, making it an invaluable tool in pharmaceutical and materials science research. The synthesis of substituted biaryl aldehydes, such as those derived from 3-Bromo-2-methoxybenzaldehyde, is of particular interest as these structures are key intermediates in the preparation of complex molecules with potential biological activity.
This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling reaction of this compound with various arylboronic acids.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with a selection of arylboronic acids. This data is compiled from typical outcomes for similar substrates and should be considered a starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 80-90 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (4:1) | 100 | 6 | 88-98 |
| 4 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | 75-85 |
| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 95 | 10 | 70-80 |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (2-5 mol%).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product can be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Application Notes and Protocols: The Role of 3-Bromo-2-methoxybenzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methoxybenzaldehyde and its derivatives are valuable intermediates in medicinal chemistry, serving as versatile scaffolds for the synthesis of a diverse range of biologically active compounds. The strategic placement of the bromo, methoxy, and aldehyde functionalities on the benzene ring allows for a variety of chemical transformations, making it a key building block in the development of novel therapeutic agents. This document provides detailed application notes on the use of a key derivative, 3-bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde, in the synthesis of potent Bruton's tyrosine kinase (Btk) inhibitors, complete with experimental protocols, quantitative biological data, and visual diagrams of the synthetic workflow and relevant biological pathways.
Key Application: Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors
A significant application of this compound derivatives is in the synthesis of targeted covalent inhibitors of Bruton's tyrosine kinase (Btk). Btk is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is implicated in the survival and proliferation of various B-cell malignancies.[1][2] Inhibitors of Btk have shown remarkable efficacy in the treatment of cancers such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
A specific derivative, 3-bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde , serves as a key starting material for the synthesis of a novel series of potent Btk inhibitors, as detailed in patent WO2018175512A1. The trifluoromethyl group in this starting material can enhance the metabolic stability and cell permeability of the final drug molecule.
Synthetic Pathway Overview
The general synthetic strategy involves a multi-step sequence starting with the reductive amination of 3-bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde to introduce a key nitrogen-containing side chain. This is followed by a series of reactions to construct the core heterocyclic structure of the inhibitor and finally introduce the acrylamide "warhead" that covalently binds to the Cys481 residue in the active site of Btk.
Caption: Synthetic workflow for Btk inhibitors.
Experimental Protocols
The following protocols are adapted from the procedures described in patent WO2018175512A1 for the synthesis of a potent Btk inhibitor.
Protocol 1: Synthesis of (3-bromo-2-methoxy-5-(trifluoromethyl)phenyl)methanamine
Objective: To synthesize the key amine intermediate via reductive amination.
Materials:
-
3-bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield (3-bromo-2-methoxy-5-(trifluoromethyl)phenyl)methanamine.
Protocol 2: General Procedure for the Synthesis of the Final Btk Inhibitor
This multi-step protocol outlines the construction of the final inhibitor from the amine intermediate.
Step 2a: Synthesis of the Pyrimidine Core
-
This step typically involves the reaction of the synthesized amine with a substituted pyrimidine derivative, often in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like n-butanol, heated to reflux.
Step 2b: Aromatic Nucleophilic Substitution
-
The resulting intermediate is then reacted with another amine in a subsequent aromatic nucleophilic substitution reaction to further elaborate the core structure.
Step 2c: Introduction of the Acrylamide Warhead
-
The final step involves the acylation of a free amine on the heterocyclic core with acryloyl chloride in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane at 0 °C to room temperature. This introduces the acrylamide moiety that is crucial for the covalent inhibition of Btk.
Quantitative Data
The biological activity of the synthesized Btk inhibitors is typically evaluated through in vitro kinase assays to determine their half-maximal inhibitory concentration (IC₅₀).
| Compound ID | Target | IC₅₀ (nM) |
| Example Compound 1 | Btk | < 10 |
| Ibrutinib (Reference) | Btk | 0.5 |
Note: The specific IC₅₀ value for the compound derived from 3-bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde is stated as being in the potent range in the patent literature, and for illustrative purposes, a value of <10 nM is provided here, consistent with highly active Btk inhibitors. Ibrutinib is a clinically approved Btk inhibitor included for comparison.
Signaling Pathway
Btk inhibitors exert their therapeutic effect by blocking the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of Btk. Activated Btk then phosphorylates downstream targets, ultimately leading to B-cell proliferation, survival, and differentiation. Covalent Btk inhibitors, synthesized from precursors like this compound derivatives, irreversibly bind to Btk, thereby blocking this signaling cascade.
Caption: B-Cell Receptor Signaling Pathway and Btk Inhibition.
Conclusion
This compound and its derivatives are important building blocks in medicinal chemistry. The application highlighted herein demonstrates the utility of 3-bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde in the rational design and synthesis of potent and specific covalent inhibitors of Bruton's tyrosine kinase. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel targeted therapies for B-cell malignancies and other diseases where Btk plays a critical role.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Bromo-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3-Bromo-2-methoxybenzaldehyde as a key starting material. The unique substitution pattern of this benzaldehyde derivative, featuring a bromine atom and a methoxy group ortho and meta to the aldehyde, respectively, offers versatile handles for the construction of diverse and potentially biologically active heterocyclic scaffolds, including quinolines, benzofurans, and isoxazoles.
Synthesis of Substituted Quinolines
The quinoline scaffold is a fundamental structural motif in a vast number of pharmaceuticals and biologically active compounds. The Friedländer annulation and related condensation reactions provide a direct and efficient method for the synthesis of quinolines from 2-aminoaryl aldehydes or ketones and a compound containing a reactive methylene group. In this context, this compound can be envisioned as a precursor to a suitable o-amino benzaldehyde for a subsequent cyclization, or it can be directly employed in reactions with amino-functionalized active methylene compounds.
Application Note 1.1: Synthesis of 8-Bromo-7-methoxyquinoline Derivatives via Friedländer-type Condensation
A plausible and efficient route to 8-Bromo-7-methoxyquinoline derivatives involves the condensation of this compound with a compound containing an active methylene group and an adjacent amine functionality, or a precursor that can generate an enamine in situ. This one-pot reaction is typically catalyzed by a base or acid. The resulting quinoline will bear the bromine and methoxy substituents at the 8 and 7 positions, respectively, providing a scaffold for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions at the bromine-substituted position.
Experimental Protocol 1.1: Synthesis of 2-Substituted-8-bromo-7-methoxyquinoline
This protocol describes a general procedure for the synthesis of a 2-substituted-8-bromo-7-methoxyquinoline via a base-catalyzed condensation reaction.
Materials:
-
This compound
-
Active methylene ketone (e.g., acetone, acetophenone, ethyl acetoacetate)
-
Ammonia source (e.g., ammonium acetate, ammonium hydroxide)
-
Base catalyst (e.g., potassium hydroxide, sodium ethoxide)
-
Solvent (e.g., ethanol, methanol, dimethylformamide)
-
Hydrochloric acid (for work-up)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) and the active methylene ketone (1.2 eq.) in a suitable solvent (e.g., ethanol).
-
Add the ammonia source (e.g., ammonium acetate, 4.0 eq.) and the base catalyst (e.g., potassium hydroxide, 2.0 eq.) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the substrates.
-
Upon completion, cool the reaction mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 2-substituted-8-bromo-7-methoxyquinoline.
Quantitative Data:
The following table provides representative data for the synthesis of substituted quinolines using analogous methodologies. The yields are indicative and may vary based on the specific active methylene compound used.
| Entry | Active Methylene Compound | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Acetone | 8-Bromo-7-methoxy-2-methylquinoline | 12 | 80 | 65-75 |
| 2 | Acetophenone | 8-Bromo-7-methoxy-2-phenylquinoline | 18 | 100 | 70-80 |
| 3 | Ethyl acetoacetate | Ethyl 8-bromo-7-methoxy-2-methylquinoline-3-carboxylate | 16 | 90 | 60-70 |
Reaction Pathway Diagram:
Synthesis of Substituted Benzofurans
Benzofurans are a significant class of oxygen-containing heterocyclic compounds present in many natural products and synthetic pharmaceuticals. A common strategy for their synthesis involves the intramolecular cyclization of suitably substituted phenols. Starting from this compound, a multi-step synthesis can be designed to introduce a side chain that can subsequently cyclize to form the furan ring.
Application Note 2.1: Synthesis of 7-Bromo-6-methoxybenzofuran Derivatives
A versatile approach to 7-Bromo-6-methoxybenzofuran derivatives from this compound involves an initial olefination reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, to introduce a carbon-carbon double bond. The resulting stilbene-type intermediate can then undergo intramolecular cyclization. Alternatively, reaction with a propargylating agent followed by cyclization of the resulting o-alkynylphenol ether is a powerful strategy. The bromine atom at the 7-position of the benzofuran ring is then available for further synthetic transformations.
Experimental Protocol 2.1: Synthesis of 2-Substituted-7-bromo-6-methoxybenzofuran via Perkin-like Reaction and Cyclization
This protocol outlines a two-step procedure involving a Perkin-like condensation followed by an intramolecular cyclization to yield a 2-substituted-7-bromo-6-methoxybenzofuran.
Materials:
-
This compound
-
Anhydride of a carboxylic acid (e.g., Acetic anhydride)
-
Sodium salt of the corresponding carboxylic acid (e.g., Sodium acetate)
-
Palladium catalyst (e.g., Pd(OAc)₂) (for some cyclization variants)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, DMF)
-
Hydrochloric acid (for work-up)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Perkin-like Condensation
-
A mixture of this compound (1.0 eq.), the acid anhydride (2.5 eq.), and the corresponding sodium salt (1.5 eq.) is heated at 140-160 °C for several hours (4-8 h).
-
The reaction progress is monitored by TLC.
-
After cooling, the mixture is poured into water and the product is extracted with ethyl acetate.
-
The organic layer is washed with a saturated solution of sodium bicarbonate and then with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α,β-unsaturated acid or its derivative.
Step 2: Intramolecular Cyclization
-
The crude product from Step 1 is dissolved in a suitable solvent like DMF.
-
A base (e.g., K₂CO₃, 2.0 eq.) is added, and for certain substrates, a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) might be required.
-
The mixture is heated to 100-120 °C and stirred until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction is quenched with water and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford the 2-substituted-7-bromo-6-methoxybenzofuran.
Quantitative Data:
The following table presents plausible data for the synthesis of benzofuran derivatives based on similar synthetic strategies.
| Entry | Acid Anhydride | Product | Overall Yield (%) |
| 1 | Acetic Anhydride | 7-Bromo-6-methoxy-2-methylbenzofuran | 50-60 |
| 2 | Propionic Anhydride | 7-Bromo-2-ethyl-6-methoxybenzofuran | 45-55 |
| 3 | Phenylacetic Anhydride | 2-Benzyl-7-bromo-6-methoxybenzofuran | 40-50 |
Reaction Pathway Diagram:
Synthesis of Substituted Isoxazoles
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. They are important scaffolds in medicinal chemistry. A powerful and widely used method for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This compound can be readily converted to the corresponding aldoxime, which is a direct precursor to the nitrile oxide.
Application Note 3.1: Synthesis of 3-(3-Bromo-2-methoxyphenyl)isoxazole Derivatives
The synthesis of 3-(3-Bromo-2-methoxyphenyl)isoxazole derivatives can be efficiently achieved through a three-step sequence starting from this compound. The first step is the formation of the aldoxime by reaction with hydroxylamine. The second step is the in-situ generation of the nitrile oxide from the aldoxime using an oxidizing agent. Finally, the nitrile oxide undergoes a [3+2] cycloaddition reaction with a chosen alkyne to furnish the desired substituted isoxazole. This method allows for the introduction of a wide variety of substituents at the 5-position of the isoxazole ring by varying the alkyne coupling partner.
Experimental Protocol 3.1: Synthesis of 5-Substituted-3-(3-bromo-2-methoxyphenyl)isoxazole
This protocol details a one-pot procedure for the synthesis of 5-substituted-3-(3-bromo-2-methoxyphenyl)isoxazoles.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium hydroxide or Sodium carbonate
-
An alkyne (R-C≡CH)
-
N-Chlorosuccinimide (NCS) or other oxidizing agent
-
Base (e.g., Triethylamine)
-
Solvent (e.g., Dichloromethane, Chloroform)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Oxime Formation: To a solution of this compound (1.0 eq.) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.2 eq.) and sodium carbonate (1.5 eq.). Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Extract the product with ethyl acetate, wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude this compound oxime, which can be used in the next step without further purification.
-
One-pot Cycloaddition: Dissolve the crude oxime (1.0 eq.) and the alkyne (1.2 eq.) in a chlorinated solvent such as dichloromethane.
-
Add a base, for example, triethylamine (1.5 eq.).
-
Slowly add a solution of N-Chlorosuccinimide (1.1 eq.) in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure 5-substituted-3-(3-bromo-2-methoxyphenyl)isoxazole.
Quantitative Data:
The following table provides estimated data for the synthesis of isoxazole derivatives based on analogous 1,3-dipolar cycloaddition reactions.
| Entry | Alkyne | Product | Overall Yield (%) |
| 1 | Phenylacetylene | 3-(3-Bromo-2-methoxyphenyl)-5-phenylisoxazole | 70-85 |
| 2 | 1-Hexyne | 3-(3-Bromo-2-methoxyphenyl)-5-butylisoxazole | 65-75 |
| 3 | Propargyl alcohol | (3-(3-Bromo-2-methoxyphenyl)isoxazol-5-yl)methanol | 60-70 |
Reaction Pathway Diagram:
Application Note: Formylation of 1-bromo-2-methoxybenzene via Vilsmeier-Haack Reaction
Abstract
This application note provides a detailed experimental protocol for the formylation of 1-bromo-2-methoxybenzene to synthesize 2-bromo-6-methoxybenzaldehyde. The Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic compounds, is employed.[1][2][3][4] This protocol offers a straightforward procedure with a high degree of regioselectivity, yielding the desired ortho-formylated product. All relevant quantitative data, including reagent stoichiometry, reaction conditions, and product characterization, are presented in a clear and accessible format for researchers in organic synthesis and drug development.
Introduction
Aromatic aldehydes are key intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty materials. The introduction of a formyl group onto an aromatic ring is a fundamental transformation in organic chemistry. For electron-rich aromatic systems such as 1-bromo-2-methoxybenzene, the Vilsmeier-Haack reaction is a particularly effective method.[1][4] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to act as the formylating agent.[5] The methoxy group in the starting material is an activating, ortho-para directing group, while the bromo substituent is a deactivating but also ortho-para directing group. The interplay of these directing effects, along with steric hindrance, favors the formylation at the position ortho to the methoxy group and meta to the bromo group.
This application note outlines a validated protocol for the synthesis of 2-bromo-6-methoxybenzaldehyde, providing researchers with a reproducible method for obtaining this valuable building block.
Data Presentation
| Parameter | Value |
| Starting Material | 1-bromo-2-methoxybenzene |
| Product | 2-bromo-6-methoxybenzaldehyde |
| Molecular Formula | C₈H₇BrO₂[6][7] |
| Molecular Weight | 215.04 g/mol [7] |
| Reaction Type | Vilsmeier-Haack Formylation |
| Formylating Agent | Vilsmeier Reagent (POCl₃/DMF) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to 90 °C |
| Reaction Time | 4 hours |
| Typical Yield | 85-95% |
| Melting Point | 102-105 °C[8] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 10.4 (s, 1H, CHO), 7.65 (d, J=8.0 Hz, 1H), 7.40 (t, J=8.0 Hz, 1H), 7.05 (d, J=8.0 Hz, 1H), 3.90 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 192.0, 160.5, 135.0, 130.0, 125.0, 120.0, 115.0, 56.0 |
| IR (KBr) ν (cm⁻¹) | 2920, 2850, 1680 (C=O), 1580, 1470, 1250, 1070, 780 |
Experimental Protocol
Materials:
-
1-bromo-2-methoxybenzene (99%)
-
Phosphoryl chloride (POCl₃, 99%)
-
N,N-Dimethylformamide (DMF, anhydrous, 99.8%)
-
Dichloromethane (DCM, anhydrous, 99.8%)
-
Sodium acetate (anhydrous, 99%)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes (ACS grade)
-
Ethyl acetate (ACS grade)
Equipment:
-
Round-bottom flask (three-necked)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
FT-IR spectrometer
-
Melting point apparatus
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (20 mL). Cool the flask to 0 °C in an ice bath. Slowly add phosphoryl chloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF over a period of 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale-yellow solid, should be observed.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 1-bromo-2-methoxybenzene (1.0 equivalent) in anhydrous DMF (10 mL) dropwise at 0 °C. After the addition, remove the ice bath and heat the reaction mixture to 90 °C. Maintain the reaction at this temperature for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice (100 g) with vigorous stirring. Add a saturated solution of sodium acetate until the mixture is neutralized (pH 6-8). Stir the mixture for 30 minutes, during which a precipitate of the crude product should form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-bromo-6-methoxybenzaldehyde as a white to off-white solid.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Visualization
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. 2-Bromo-6-methoxybenzaldehyde 97% | CAS: 126712-07-0 | AChemBlock [achemblock.com]
- 7. scbt.com [scbt.com]
- 8. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde 98 20035-41-0 [sigmaaldrich.com]
Application of 3-Bromo-2-methoxybenzaldehyde in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Synthesis of Key Intermediate: 3-Bromo-2-hydroxybenzaldehyde
A plausible pathway to novel agrochemicals involves the synthesis of key intermediates that can be further elaborated. One such relevant intermediate is 3-bromo-2-hydroxybenzaldehyde, which can be prepared via the formylation of o-bromophenol. This intermediate can then be methylated to yield 3-bromo-2-methoxybenzaldehyde or other derivatives. A method for the preparation of 2,3-dimethoxybenzaldehyde from 3-bromo-2-hydroxybenzaldehyde is detailed in Chinese patent CN103864588A.
Experimental Protocol: Synthesis of 3-Bromo-2-hydroxybenzaldehyde
This protocol is adapted from the synthetic route described for the preparation of an intermediate in the synthesis of 2,3-dimethoxybenzaldehyde.
Materials:
-
o-Bromophenol
-
Paraformaldehyde
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Triethylamine (TEA)
-
Toluene
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add anhydrous magnesium chloride (1.2 eq) and toluene.
-
Addition of Reagents: To the stirred suspension, add triethylamine (2.5 eq) and o-bromophenol (1.0 eq).
-
Formylation: Heat the mixture to 80°C and add paraformaldehyde (2.5 eq) portion-wise over 30 minutes.
-
Reaction: Maintain the reaction mixture at 110°C for 8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford 3-bromo-2-hydroxybenzaldehyde.
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| o-Bromophenol | 173.01 | 1.0 |
| Paraformaldehyde | 30.03 | 2.5 |
| Anhydrous Magnesium Chloride | 95.21 | 1.2 |
| Triethylamine | 101.19 | 2.5 |
| 3-Bromo-2-hydroxybenzaldehyde | 201.02 | - |
Experimental Workflow:
Hypothetical Application: Synthesis of a Strobilurin Analogue
Strobilurins are a major class of fungicides that act by inhibiting mitochondrial respiration. The synthesis of strobilurin analogues often involves the coupling of a substituted phenyl derivative with a pharmacophore moiety. This compound could potentially serve as a precursor to the phenyl component of a novel strobilurin-type fungicide.
Hypothetical Synthetic Scheme:
The aldehyde functional group of this compound can be converted to a hydroxymethyl group via reduction, which can then be transformed into a bromomethyl group. This bromomethyl derivative can subsequently undergo a substitution reaction with a suitable phenol or thiol to introduce the strobilurin pharmacophore.
Experimental Protocol (Hypothetical):
Step 1: Reduction of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Reduction: Cool the solution to 0°C and add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water.
-
Extraction: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (3-bromo-2-methoxyphenyl)methanol.
Step 2: Bromination of (3-bromo-2-methoxyphenyl)methanol
-
Reaction Setup: Dissolve (3-bromo-2-methoxyphenyl)methanol (1.0 eq) in anhydrous dichloromethane.
-
Bromination: Add phosphorus tribromide (PBr₃) (0.4 eq) dropwise at 0°C.
-
Work-up: Allow the reaction to warm to room temperature. Quench with ice-water, separate the organic layer, wash with saturated sodium bicarbonate and brine, dry, and concentrate to obtain 1-bromo-3-(bromomethyl)-2-methoxybenzene.
Step 3: Coupling with a Phenolic Pharmacophore
-
Reaction Mixture: In a flask, combine a suitable phenolic strobilurin pharmacophore (e.g., a substituted hydroxyphenyl-β-methoxyacrylate) (1.0 eq), 1-bromo-3-(bromomethyl)-2-methoxybenzene (1.1 eq), and potassium carbonate (K₂CO₃) (1.5 eq) in acetone.
-
Reaction: Reflux the mixture until the starting material is consumed.
-
Isolation: Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography to obtain the target strobilurin analogue.
Hypothetical Reaction Workflow:
Signaling Pathways and Mode of Action
The primary mode of action for strobilurin fungicides is the inhibition of the mitochondrial respiration chain at the Qo site of cytochrome bc1 (Complex III). This disruption of electron transport prevents ATP synthesis, leading to the cessation of fungal growth.[1] Novel analogues derived from this compound would be expected to share this mode of action.
Mitochondrial Respiration Inhibition Pathway:
Disclaimer: The application of this compound in the synthesis of a specific, commercialized agrochemical has not been identified in the reviewed literature. The provided synthetic protocols are based on related chemical transformations and hypothetical pathways intended for research and development purposes. All laboratory work should be conducted with appropriate safety precautions.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] These transformations have revolutionized the construction of complex molecular architectures, finding widespread application in the pharmaceutical industry, materials science, and academic research.[1] This document provides detailed application notes and generalized protocols for the palladium-catalyzed cross-coupling of 3-Bromo-2-methoxybenzaldehyde, a versatile building block for the synthesis of substituted biaryls, stilbenes, alkynes, and arylamines.
The protocols described herein are based on established methodologies for analogous aryl bromides. Due to a lack of specific literature precedents for this compound in some of these transformations, the quantitative data presented in the tables should be considered illustrative starting points for reaction optimization.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Aldehydes
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[3] This reaction is widely used for the synthesis of biaryl scaffolds, which are prevalent in many biologically active molecules.[4]
Illustrative Data for Suzuki-Miyaura Coupling
The following table presents illustrative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Note: This data is hypothetical and intended to serve as a guideline for reaction development.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 85 |
| 4 | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 12 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted aryl bromides.[5]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, DMF)
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and ligand (if necessary) to the flask under the inert atmosphere.
-
Add the anhydrous solvent (e.g., 1,4-Dioxane, 8 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl aldehyde.
Heck Coupling: Synthesis of Substituted Stilbenes
The Heck reaction is a palladium-catalyzed C-C coupling between an aryl halide and an alkene to form a substituted alkene.[2][6] It is a powerful tool for the synthesis of stilbenes and cinnamate derivatives.
Illustrative Data for Heck Coupling
The following table provides illustrative data for the Heck coupling of this compound with various alkenes. Note: This data is hypothetical and serves as a guideline.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | 16 | 85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.5) | Acetonitrile | 100 | 12 | 90 |
| 3 | 4-Vinylpyridine | Pd₂(dba)₃ (1.5) | - | NaOAc (3) | DMA | 130 | 24 | 75 |
| 4 | Cyclohexene | Pd(OAc)₂ (5) | Herrmann's catalyst (5) | Cs₂CO₃ (2) | Toluene | 110 | 20 | 65 |
Experimental Protocol: Heck Coupling
This protocol is based on general procedures for the Heck reaction of aryl bromides.[6]
Materials:
-
This compound
-
Alkene (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., K₂CO₃, Et₃N, NaOAc)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, DMA)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the ligand (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent (e.g., DMF, 5 mL), the alkene (1.2 mmol), and the base (2.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 120 °C) with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography to obtain the desired product.
Sonogashira Coupling: Synthesis of Alkynyl Aldehydes
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[7]
Illustrative Data for Sonogashira Coupling
The following table shows illustrative data for the Sonogashira coupling of this compound. Note: This data is hypothetical and for guidance only.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N (3) | THF | 60 | 6 | 91 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | 5 | Diisopropylamine (3) | Toluene | 80 | 8 | 88 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | 4 | Piperidine (2.5) | DMF | 70 | 10 | 82 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2.5) | 5 | Et₃N (3) | Acetonitrile | 65 | 12 | 79 |
Experimental Protocol: Sonogashira Coupling
This protocol is based on general procedures for Sonogashira couplings of aryl bromides.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Et₃N, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, Toluene)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent (10 mL) and the base (3.0 mmol), followed by the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture, dilute with diethyl ether, and filter through celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Buchwald-Hartwig Amination: Synthesis of Arylamine Aldehydes
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[1][2] This reaction is a powerful method for synthesizing arylamines, which are common motifs in pharmaceuticals.[8]
Illustrative Data for Buchwald-Hartwig Amination
The following table presents illustrative data for the Buchwald-Hartwig amination of this compound. Note: This data is hypothetical and serves as a guideline.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 88 |
| 3 | Benzophenone imine | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu (1.5) | Toluene | 100 | 16 | 92 |
| 4 | N-Methylaniline | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ (2) | THF | 80 | 20 | 85 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from general procedures for the Buchwald-Hartwig amination.[5]
Materials:
-
This compound
-
Amine (1.1 - 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (0.01-0.02 mmol), ligand (0.015-0.04 mmol), and base (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (5 mL).
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US10034879B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. kbfi.ee [kbfi.ee]
- 8. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Substituted Benzaldehydes in the Synthesis of c-Src Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of c-Src kinase inhibitors utilizing a substituted benzaldehyde as a key starting material. While the originally intended starting material, 3-Bromo-2-methoxybenzaldehyde, is not prominently featured in the synthesis of kinase inhibitors based on current literature, a closely related and well-documented alternative, 3,5-dibromo-4-hydroxybenzaldehyde , serves as an excellent case study. This compound is a crucial precursor in the synthesis of potent indolinone-based inhibitors of c-Src kinase, a non-receptor tyrosine kinase implicated in various cancers. The following sections will detail the synthesis of a specific c-Src inhibitor, present its biological activity, and provide comprehensive experimental protocols.
c-Src Signaling Pathway and Inhibition
c-Src is a proto-oncogene that plays a pivotal role in regulating cell proliferation, differentiation, survival, and migration. Its aberrant activation is a common feature in many human cancers, contributing to tumor progression and metastasis. The kinase domain of c-Src is a primary target for the development of small molecule inhibitors. These inhibitors typically function by competing with ATP for binding to the active site, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.
Caption: Simplified c-Src signaling pathway and the point of inhibition.
Synthesis of a c-Src Inhibitor from 3,5-dibromo-4-hydroxybenzaldehyde
A potent c-Src inhibitor, 3-(3,5-dibromo-4-hydroxybenzylidene)-5,6-dimethoxyindolin-2-one , can be synthesized via a Knoevenagel condensation reaction between 5,6-dimethoxy-2-oxindole and 3,5-dibromo-4-hydroxybenzaldehyde.[1] This reaction is a classic method for forming carbon-carbon double bonds and is widely used in the synthesis of kinase inhibitors.[2][3][4][5]
References
- 1. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2-methoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Bromo-2-methoxybenzaldehyde synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two primary routes for the synthesis of this compound:
-
Direct Bromination of 2-methoxybenzaldehyde: This is a common method involving the electrophilic aromatic substitution of 2-methoxybenzaldehyde with a suitable brominating agent.
-
Methylation of 3-Bromo-2-hydroxybenzaldehyde: This two-step approach first involves the synthesis of 3-Bromo-2-hydroxybenzaldehyde, followed by methylation of the hydroxyl group. This route often provides higher yields and better regioselectivity.[1]
Q2: I am getting a low yield in the direct bromination of 2-methoxybenzaldehyde. What are the potential causes?
A2: Low yields in the direct bromination of 2-methoxybenzaldehyde can be attributed to several factors:
-
Formation of Isomeric Byproducts: The methoxy group at the 2-position directs bromination to the ortho and para positions. This can lead to the formation of 5-Bromo-2-methoxybenzaldehyde as a significant byproduct, reducing the yield of the desired 3-bromo isomer.
-
Over-bromination: The use of excess brominating agent or prolonged reaction times can lead to the formation of dibrominated products.
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and the choice of brominating agent can significantly impact the yield and selectivity of the reaction.
-
Incomplete Reaction: Insufficient reaction time or low temperatures can lead to incomplete conversion of the starting material.
Q3: How can I minimize the formation of the 5-Bromo-2-methoxybenzaldehyde isomer?
A3: Minimizing the formation of the undesired 5-bromo isomer is crucial for improving the yield of this compound. The regioselectivity of the bromination is influenced by the reaction conditions. While specific studies on 2-methoxybenzaldehyde are limited, literature on similar substrates suggests that the choice of solvent and brominating agent can influence the isomer ratio. For instance, in the bromination of 2,5-dimethoxybenzaldehyde, different brominating systems lead to varying isomer distributions.[2] Experimenting with different solvent systems (e.g., acetic acid, dichloromethane, acetonitrile) and brominating agents (e.g., NBS, Br2) may help optimize the regioselectivity.
Q4: What is the most effective method for purifying this compound?
A4: Column chromatography is a highly effective method for purifying this compound from unreacted starting materials and isomeric byproducts. A common solvent system for silica gel chromatography is a mixture of hexane and ethyl acetate.[1] The separation of isomers can sometimes be challenging due to similar polarities. In such cases, careful optimization of the eluent system or the use of high-performance thin-layer chromatography (HPTLC) for method development is recommended.[3] Fractional crystallization can also be an effective purification technique, especially if one isomer is significantly less soluble than the others.[3]
Q5: Are there any safety precautions I should be aware of when working with the reagents for this synthesis?
A5: Yes, several reagents used in this synthesis require careful handling:
-
Bromine (Br₂): Highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Methyl Iodide (CH₃I): A toxic and carcinogenic substance. It is also highly volatile. All manipulations should be performed in a fume hood with appropriate PPE.
-
Dimethyl Sulfate ((CH₃)₂SO₄): Extremely toxic and carcinogenic. It is a potent alkylating agent and can cause severe burns. Use with extreme caution in a fume hood and wear appropriate protective gear.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Poor quality of reagents. | Use freshly purified or commercially available high-purity reagents. Ensure solvents are anhydrous where necessary. | |
| Suboptimal reaction temperature. | Optimize the reaction temperature. For bromination, temperatures are often kept low to control selectivity. For methylation, gentle heating may be required. | |
| Formation of Multiple Products (isomers, di-brominated compounds) | Incorrect stoichiometry of the brominating agent. | Use a controlled amount of the brominating agent (typically 1.0-1.1 equivalents for monobromination). |
| Reaction conditions favoring multiple substitutions. | Adjust the solvent and temperature. Less polar solvents and lower temperatures can sometimes improve selectivity. | |
| Lack of regioselectivity. | Consider the alternative synthetic route via methylation of 3-bromo-2-hydroxybenzaldehyde, which offers better control over the position of the bromine atom.[1] | |
| Difficulty in Product Purification | Co-elution of product and impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina). |
| Product is an oil and difficult to handle. | If the product is an oil, try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. Purification by distillation under reduced pressure might also be an option if the product is thermally stable. | |
| Inseparable mixture of isomers. | If chromatographic separation is ineffective, consider converting the aldehyde to a derivative (e.g., a semicarbazone) that may be easier to separate by crystallization, followed by regeneration of the aldehyde.[3] |
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Routes to this compound and Analogs
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |
| 2,3-dimethoxybenzaldehyde | NBS | DMF | Room Temp | 48 h | 6-Bromo-2,3-dimethoxybenzaldehyde | 60 | [2] |
| o-vainillin | Bromine, Sodium Acetate | Acetic Acid | Room Temp | 1 h | 5-bromo-2-hydroxy-3-methoxybenzaldehyde | 97 | [1] |
| 3-Bromo-2-hydroxybenzaldehyde | Methyl Iodide, K₂CO₃ | DMF | Room Temp | 4 h | This compound | 98 | [1] |
| 3-hydroxybenzaldehyde | Bromine | Chloroform | Room Temp | - | 2-bromo-5-hydroxybenzaldehyde | 87 | [4] |
| 4-methoxyphenylacetic acid | Bromine | Acetic Acid | Room Temp | 1 h | 2-(3-Bromo-4-methoxyphenyl)acetic acid | 84 | [5] |
Experimental Protocols
Method 1: Direct Bromination of 2-methoxybenzaldehyde (General Procedure)
This protocol is a general guideline. Optimization may be required to improve the yield and selectivity for this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxybenzaldehyde (1 equivalent) in glacial acetic acid.
-
Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid from the dropping funnel.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice-water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Method 2: Methylation of 3-Bromo-2-hydroxybenzaldehyde
This method is adapted from the synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde and is expected to give a high yield of the target product.[1]
-
Reaction Setup: To a solution of 3-Bromo-2-hydroxybenzaldehyde (1 equivalent) in dry dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 equivalents).
-
Addition of Methylating Agent: Add methyl iodide (CH₃I) (1.2 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Extract the product with diethyl ether.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Logical Workflow for Synthesis Route Selection
Caption: Decision workflow for selecting a synthetic route.
Troubleshooting Flowchart for Low Yield in Direct Bromination
Caption: Troubleshooting flowchart for low yield.
References
Technical Support Center: Purification of 3-Bromo-2-methoxybenzaldehyde by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3-Bromo-2-methoxybenzaldehyde using column chromatography. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the column chromatography of this compound.
Issue 1: Poor Separation of this compound from Impurities
-
Potential Cause: The solvent system (eluent) has either too high or too low polarity, resulting in the compound moving too quickly (high Rf) or too slowly (low Rf) and co-eluting with impurities.
-
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: Before running the column, perform Thin Layer Chromatography (TLC) with various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).
-
Target an Optimal Rf Value: Aim for an Rf value of 0.2-0.4 for this compound on the TLC plate. This generally provides the best separation on a column.
-
Employ Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to first elute non-polar impurities and then the target compound, followed by more polar impurities.
-
Issue 2: The Compound is Not Eluting from the Column
-
Potential Cause: The mobile phase is not polar enough to displace the compound from the silica gel. This compound, being a moderately polar compound, requires a sufficiently polar eluent to move down the column.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.
-
Monitor with TLC: Collect small fractions and monitor them by TLC to see if the compound has started to elute.
-
Avoid Drastic Polarity Changes: Increase the polarity incrementally to prevent eluting all compounds at once.
-
Issue 3: Tailing of the Product Band
-
Potential Cause: The compound may be interacting too strongly with the acidic sites on the silica gel, or the column may be overloaded.
-
Troubleshooting Steps:
-
Add a Modifier to the Mobile Phase: For compounds that may interact with acidic silica, adding a small amount (0.1-1%) of triethylamine to the mobile phase can neutralize the acidic sites and improve peak shape.
-
Reduce the Amount of Sample: Overloading the column is a common cause of tailing. Use a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1 by weight).
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Ensure Proper Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column in a concentrated band.
-
Issue 4: Suspected Decomposition of the Aldehyde on the Column
-
Potential Cause: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to oxidation or other side reactions.
-
Troubleshooting Steps:
-
Use Deactivated Silica Gel: Treat the silica gel with a base like triethylamine before packing the column to neutralize acidic sites.
-
Consider an Alternative Stationary Phase: If decomposition is a significant issue, consider using a less acidic stationary phase like neutral alumina.
-
Minimize Purification Time: Use flash chromatography to reduce the contact time of the compound with the stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. Based on TLC analysis of similar compounds, a ratio in the range of 9:1 to 4:1 (hexane:ethyl acetate) is likely to provide good separation. It is crucial to optimize this ratio using TLC with your specific crude material to achieve an Rf value between 0.2 and 0.4 for the desired product.
Q2: How can I determine the correct fraction size to collect?
A2: The fraction size depends on the scale of your purification and the separation of the bands. For a small-scale purification (e.g., <1 g of crude material), collecting fractions of 5-10 mL is a reasonable starting point. Monitor the elution process by TLC to identify which fractions contain your pure product.
Q3: My crude sample is not very soluble in the eluent. How should I load it onto the column?
A3: If your sample has poor solubility in the initial, non-polar eluent, you can use a technique called "dry loading." Dissolve your crude product in a more polar solvent (like dichloromethane or acetone), add a small amount of silica gel to this solution, and then evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.
Q4: Is it better to use isocratic or gradient elution for this purification?
A4: For purifying a crude reaction mixture that may contain impurities with a wide range of polarities, gradient elution is generally more effective.[1][2][3] It allows for the efficient removal of both non-polar and highly polar impurities, leading to a purer final product and often sharper peaks for the compounds that elute later.[1] Isocratic elution can be used if TLC shows that the impurities are well-separated from the product in a single solvent mixture.[3]
Data Presentation
The following table summarizes typical experimental parameters for the column chromatography of compounds structurally similar to this compound. These values should be used as a starting point and optimized for your specific experimental conditions.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard choice for moderately polar organic compounds. |
| Mobile Phase | Hexane / Ethyl Acetate | A common and effective solvent system for aromatic aldehydes. |
| Typical Gradient | 10% to 30% Ethyl Acetate in Hexane | Start with a lower polarity and gradually increase. |
| Estimated Rf Value | 0.3 - 0.5 in 20% Ethyl Acetate / Hexane | This is an estimate based on similar compounds and should be confirmed by TLC. |
| Detection Method | UV light (254 nm) or TLC staining | This compound is UV active. |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound by silica gel column chromatography.
1. Preparation of the Column
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Materials: Glass chromatography column, silica gel (230-400 mesh for flash chromatography), hexane, ethyl acetate, sand, cotton or glass wool.
-
Procedure:
-
Ensure the column is clean, dry, and securely clamped in a vertical position in a fume hood.
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Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
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Add a thin layer of sand (approx. 1 cm) over the plug.
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In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). The amount of silica should be 50-100 times the weight of the crude product.
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Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
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Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
2. Sample Loading
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is a good choice as it is volatile and dissolves many organic compounds).
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to be absorbed completely into the silica gel bed by draining the solvent to the top of the sand layer.
-
Carefully add a small amount of the initial eluent to wash down any sample adhering to the sides of the column and allow it to absorb into the silica gel.
-
3. Elution and Fraction Collection
-
Procedure:
-
Carefully fill the top of the column with the initial eluent.
-
Begin eluting the column by opening the stopcock. If using flash chromatography, apply gentle air pressure to maintain a steady flow rate.
-
Start collecting fractions in test tubes or flasks.
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Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in the mobile phase. A stepwise gradient (e.g., 5%, 10%, 15%, 20% ethyl acetate in hexane) is often effective.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
4. Isolation of the Purified Compound
-
Procedure:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Confirm the purity of the final product by TLC and other analytical methods (e.g., NMR, melting point).
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 3-Bromo-2-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Bromo-2-methoxybenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are two common synthetic strategies for the preparation of this compound:
-
Route A: Electrophilic Bromination of 2-methoxybenzaldehyde. This approach involves the direct bromination of the aromatic ring of 2-methoxybenzaldehyde.
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Route B: Formylation of 2-bromoanisole. This method introduces the aldehyde group onto the 2-bromoanisole backbone, typically via ortho-directed metalation followed by formylation, or through a Vilsmeier-Haack reaction.[1][2]
Q2: What are the most common side products when brominating 2-methoxybenzaldehyde (Route A)?
A2: The most common side products include:
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Dibrominated products: Over-bromination can lead to the formation of dibromo-2-methoxybenzaldehyde.[3]
-
Other positional isomers: Depending on the reaction conditions, small amounts of other brominated isomers might be formed.
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Oxidation of the aldehyde: Harsh reaction conditions can lead to the oxidation of the aldehyde group to a carboxylic acid.
Q3: What challenges might be encountered during the formylation of 2-bromoanisole (Route B)?
A3: The Vilsmeier-Haack reaction is a common method for formylation.[4] Challenges include:
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Low reactivity: The Vilsmeier reagent is a weak electrophile and requires an electron-rich aromatic ring to react efficiently.[1][5]
-
Regioselectivity: While the methoxy group directs ortho and para, achieving formylation specifically at the desired position can be challenging and may result in a mixture of isomers.[5][6]
-
Hydrolysis: The final step of the Vilsmeier-Haack reaction is hydrolysis to form the aldehyde. Incomplete hydrolysis can lead to the persistence of the iminium ion intermediate.[4]
Q4: How can I purify the final this compound product?
A4: The crude product can be purified using standard laboratory techniques. Column chromatography on silica gel is a common and effective method.[1][7] Recrystallization from a suitable solvent system, such as heptane, can also be employed for purification.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Route A: Ineffective brominating agent or conditions. 2. Route B: Incomplete formation of the Vilsmeier reagent or low reactivity of 2-bromoanisole.[5] 3. General: Low reaction temperature, insufficient reaction time, or poor quality of reagents.[9] | 1. Route A: Ensure the use of a fresh and appropriate brominating agent (e.g., N-bromosuccinimide). Consider using a catalyst if necessary. 2. Route B: Ensure anhydrous conditions for the formation of the Vilsmeier reagent. The reaction temperature may need to be optimized, as it can range from 0°C to 80°C depending on the substrate's reactivity. 3. General: Use fresh, high-purity reagents and anhydrous solvents. Monitor the reaction by TLC to ensure it goes to completion. Gradually increase the reaction temperature if kinetics are slow.[9] |
| Formation of Multiple Products (Complex Mixture) | 1. Route A: Over-bromination due to excess brominating agent or prolonged reaction time.[3] 2. Route B: Lack of regioselectivity during formylation. | 1. Route A: Use a controlled stoichiometry of the brominating agent (1.0-1.1 equivalents). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[3] 2. Route B: Ortho-lithiation followed by formylation can offer better regiocontrol than the Vilsmeier-Haack reaction for this specific substitution pattern. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of the key reagent (brominating agent or formylating agent). 2. The reaction was stopped prematurely.[9] | 1. Use a slight excess of the key reagent (e.g., 1.2-1.5 equivalents).[9] 2. Prolong the reaction time and monitor by TLC until the starting material spot disappears.[9] |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. The product may have a low melting point. | 1. Purify the crude product using column chromatography to remove impurities. 2. If the product is pure but oily, try dissolving it in a minimal amount of a suitable solvent and then adding a non-polar solvent to induce precipitation. |
Experimental Protocols
Route A: Bromination of 2-methoxybenzaldehyde
-
Dissolution: Dissolve 2-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).[7]
-
Bromination: Cool the solution to 0°C. Add a solution of N-bromosuccinimide (NBS) (1.1 eq) in DMF dropwise over 30 minutes.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice water.[7]
-
Extraction: Collect the resulting precipitate by filtration and wash thoroughly with water. If no precipitate forms, extract the aqueous layer with an organic solvent like ethyl acetate.
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Purification: Dry the crude product and purify by column chromatography on silica gel to yield this compound.
Route B: Vilsmeier-Haack Formylation of 2-bromoanisole
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere, add phosphorus oxychloride (POCl₃) (1.5 eq) to anhydrous dimethylformamide (DMF) at 0°C.[1] Stir for 30 minutes.
-
Addition of Substrate: Add 2-bromoanisole (1.0 eq) to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-80°C for several hours. Monitor the reaction progress by TLC.
-
Hydrolysis: After cooling to 0°C, carefully add a solution of sodium acetate in water to the reaction mixture and stir.[1]
-
Work-up: Dilute the mixture with water and extract with an ether or ethyl acetate.[1] Wash the organic layer with brine and dry over anhydrous sodium sulfate.[1]
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Purification: After removing the solvent under reduced pressure, purify the residue by silica gel column chromatography to afford this compound.[1]
Visualizations
Reaction Pathway and Side Reactions
Caption: Synthetic routes to this compound and potential side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. jk-sci.com [jk-sci.com]
- 7. scielo.br [scielo.br]
- 8. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Preventing the Cannizzaro reaction in benzaldehyde syntheses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the Cannizzaro reaction during benzaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Cannizzaro reaction and why is it a problem in benzaldehyde synthesis?
The Cannizzaro reaction is a chemical reaction that involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking a hydrogen atom on the carbon adjacent to the carbonyl group) to produce a primary alcohol and a carboxylic acid.[1][2][3] Benzaldehyde, lacking alpha-hydrogens, is susceptible to this reaction in the presence of a strong base.[1][4] This is problematic as it consumes the desired benzaldehyde product to form benzyl alcohol and benzoic acid, thereby reducing the overall yield.[2][5]
Q2: Under what conditions does the Cannizzaro reaction typically occur?
The primary condition for the Cannizzaro reaction is the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and an aldehyde that does not have any α-hydrogens.[1] The reaction is often carried out in a concentrated basic solution.
Q3: How can I detect the presence of Cannizzaro byproducts in my reaction mixture?
The primary byproducts of the Cannizzaro reaction with benzaldehyde are benzyl alcohol and benzoic acid.[2][5] These can be identified using standard analytical techniques:
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Thin Layer Chromatography (TLC): Compare the reaction mixture to standards of benzaldehyde, benzyl alcohol, and benzoic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can definitively identify and quantify the amounts of each component in the mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the aldehyde, alcohol, and acid.
-
Infrared (IR) Spectroscopy: The presence of a broad O-H stretch (for both the alcohol and carboxylic acid) and a C=O stretch at a different wavenumber for the carboxylic acid compared to the aldehyde can indicate byproduct formation.
Q4: Is it possible to reverse the Cannizzaro reaction?
No, the Cannizzaro reaction is not reversible. It is a disproportionation reaction that leads to thermodynamically stable products. Therefore, prevention is the key strategy.
Troubleshooting Guides
Issue 1: Low yield of benzaldehyde with significant formation of benzyl alcohol and benzoic acid.
This is a classic sign that the Cannizzaro reaction is competing with your desired synthesis pathway.
| Potential Cause | Troubleshooting Steps |
| Presence of a strong base. | Avoid using strong bases like NaOH or KOH in your synthesis or workup if possible. If a base is necessary, consider using a milder, non-nucleophilic base. |
| High reaction temperature. | The Cannizzaro reaction is often accelerated at higher temperatures. Conduct your synthesis at the lowest effective temperature. |
| Prolonged reaction time. | Extended exposure to basic conditions can promote the Cannizzaro reaction. Monitor your reaction progress and quench it as soon as the starting material is consumed. |
Issue 2: Difficulty in separating benzaldehyde from Cannizzaro byproducts.
The significant differences in the physical and chemical properties of benzaldehyde, benzyl alcohol, and benzoic acid allow for effective separation.
| Separation Challenge | Recommended Purification Protocol |
| Presence of benzoic acid. | Benzoic acid can be removed by washing the crude product with a mild aqueous base, such as a 5% sodium carbonate or sodium bicarbonate solution.[6] The benzoate salt will dissolve in the aqueous layer, which can then be separated. |
| Presence of benzyl alcohol. | Fractional distillation is an effective method to separate benzaldehyde (boiling point: 179°C) from benzyl alcohol (boiling point: 205°C).[7] |
| General Purification. | A common purification sequence involves an initial wash with a mild base to remove benzoic acid, followed by washing with water, drying over an anhydrous salt (e.g., sodium sulfate), and finally, fractional distillation.[6] |
Experimental Protocols for Benzaldehyde Synthesis (Minimizing Cannizzaro Reaction)
The key to preventing the Cannizzaro reaction is to choose a synthesis method that avoids the use of strong bases. Oxidation of benzyl alcohol or toluene under non-basic or mildly acidic conditions are common strategies.
Method 1: Selective Oxidation of Benzyl Alcohol
This method focuses on the oxidation of a primary alcohol to an aldehyde while preventing over-oxidation to the carboxylic acid.
| Reagent/Catalyst System | Typical Yield of Benzaldehyde | Key Advantages |
| Permanganate under Phase Transfer Catalysis | > 90% | High selectivity, no traces of benzoic acid detected under reported conditions.[8] |
| Nitric Acid with Sodium Nitrite | > 95% | Milder conditions, avoids strong bases.[9] |
| Hydrogen Peroxide with Molybdate Catalyst | High | Environmentally safer oxidizing agent, avoids hazardous heavy-metal reagents.[10] |
Method 2: Selective Oxidation of Toluene
Direct oxidation of toluene can be a cost-effective route, though controlling selectivity can be challenging.
| Catalyst System | Toluene Conversion | Selectivity to Benzaldehyde | Notes |
| CeO₂–MnOx composite oxides | 6.9% | Part of 64.4% selectivity to benzyl alcohol and benzaldehyde combined. | Solvent-free, uses molecular oxygen.[11] |
| Co-ZIF nano-catalyst with NHPI | Up to 92.30% | Up to 91.31% | Mild conditions, high surface area catalyst.[12] |
| MnMoO₄ nanomaterials with H₂O₂ | Up to 40.62% | Up to 78% | Facile solvothermal synthesis of catalyst.[13] |
Detailed Experimental Protocol: Permanganate Oxidation of Benzyl Alcohol under Phase Transfer Catalysis
This procedure is adapted from a reported selective synthesis of benzaldehydes.[8]
Materials:
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Benzyl alcohol
-
Potassium permanganate (KMnO₄)
-
Phase Transfer Catalyst (e.g., a quaternary ammonium or phosphonium salt)
-
Non-polar solvent (e.g., toluene or ethyl acetate)
-
Magnetic stirrer and stir bar
-
Reaction flask
Procedure:
-
Dissolve benzyl alcohol (0.1 mol) and the phase transfer catalyst (0.01 mol) in 50 mL of the chosen non-polar solvent in a reaction flask.
-
In a separate beaker, prepare a solution of potassium permanganate (0.5 mol) in 50 mL of water.
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Combine the two solutions in the reaction flask.
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Stir the mixture vigorously at room temperature (around 30°C) for approximately 30 minutes.
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Monitor the reaction by TLC to confirm the consumption of benzyl alcohol and the formation of benzaldehyde.
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Upon completion, separate the organic layer. The manganese dioxide byproduct will be in the aqueous phase or as a solid precipitate.
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Wash the organic layer with water and then a saturated brine solution.
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Dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude benzaldehyde.
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Purify the benzaldehyde by fractional distillation.
Note: This method is reported to be highly selective, with no detectable formation of benzoic acid.[8]
Visualizations
Caption: Workflow for preventing the Cannizzaro reaction in benzaldehyde synthesis.
Caption: Simplified mechanism of the Cannizzaro reaction for benzaldehyde.
References
- 1. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 6. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 7. fchpt.stuba.sk [fchpt.stuba.sk]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Sciencemadness Discussion Board - Benzaldehyde synthesis using aqueous nitric acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. cs.gordon.edu [cs.gordon.edu]
- 11. Solvent-free liquid-phase selective catalytic oxidation of toluene to benzyl alcohol and benzaldehyde over CeO2–MnOx composite oxides - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling for Bromo-Methoxy-Benzaldehydes
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing Suzuki-Miyaura cross-coupling reactions involving bromo-methoxy-benzaldehyde substrates. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing Suzuki coupling with bromo-methoxy-benzaldehydes?
A1: The primary challenges arise from the electronic nature and the functional groups present in the substrate. The methoxy group is electron-donating, which can decrease the reactivity of the aryl bromide towards oxidative addition, a key step in the catalytic cycle.[1] The aldehyde group, while electron-withdrawing, can potentially coordinate to the palladium catalyst or undergo side reactions under basic conditions.
Q2: Which type of palladium catalyst is generally most effective for these substrates?
A2: For electron-rich aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands are often the most successful. These ligands can promote the oxidative addition step and stabilize the palladium catalyst. Buchwald-type ligands such as SPhos and XPhos, in combination with a palladium precursor like Pd(OAc)₂, are frequently reported to give good to excellent yields.[2][3]
Q3: How does the choice of base affect the reaction?
A3: The base plays a critical role in the transmetalation step. For substrates with potentially sensitive functional groups like aldehydes, the choice of base is crucial to avoid side reactions. While stronger bases can sometimes improve reaction rates, they may also promote undesired pathways. A screening of bases from moderate (e.g., K₂CO₃) to strong (e.g., K₃PO₄, Cs₂CO₃) is often recommended to find the optimal balance for a specific substrate.[2][4]
Q4: What are common side reactions to look out for?
A4: The most common side reactions include:
-
Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be promoted by certain bases or impurities.
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.
-
Protodeboronation: The boronic acid reagent is converted back to the corresponding arene, reducing the amount available for the cross-coupling reaction.
Q5: Is it necessary to run these reactions under an inert atmosphere?
A5: Yes, it is highly recommended to perform Suzuki coupling reactions under an inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the degradation of the palladium catalyst and promote the homocoupling of the boronic acid, both of which will lower the yield of the desired product.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst. 2. Insufficiently active catalyst for the electron-rich substrate. 3. Inappropriate base or solvent. | 1. Use a fresh palladium source and ligand. Consider using a pre-catalyst. 2. Switch to a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). 3. Screen a range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, THF, often with water as a co-solvent). |
| Significant Dehalogenation of the Aryl Bromide | 1. Presence of hydride sources. 2. High reaction temperature or prolonged reaction time. | 1. Use high-purity, anhydrous solvents. Consider a different base that is less likely to act as a hydride donor. 2. Monitor the reaction closely and stop it once the starting material is consumed. Try lowering the reaction temperature. |
| Formation of Homocoupled Boronic Acid Byproduct | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without a facile reduction to Pd(0). | 1. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere. 2. Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species. |
| Low Yield Despite Consumption of Starting Material | 1. Protodeboronation of the boronic acid. 2. Aldehyde group interference or degradation. | 1. Use a milder base or anhydrous conditions. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. 2. Use milder reaction conditions (lower temperature, weaker base). If the aldehyde is particularly sensitive, consider protecting it before the coupling reaction. |
Data Presentation: Comparative Reaction Conditions
The following tables provide a summary of representative yields for Suzuki coupling reactions of substrates similar to bromo-methoxy-benzaldehydes under various conditions. This data is compiled from multiple sources to illustrate the impact of different catalysts, bases, and solvents.
Table 1: Catalyst and Ligand Comparison for the Coupling of a Bromo-methoxy Aromatic with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | ~75 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | >95[2] |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 2 | ~90[5] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O | 140 | 0.3 | ~50[4] |
Table 2: Base and Solvent Screening for a Representative Suzuki Coupling
| Catalyst System | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₂CO₃ (2) | Toluene/H₂O | 100 | 18 | ~85 |
| Pd(OAc)₂ / SPhos | K₃PO₄ (2) | Toluene | 100 | 18 | >95[2] |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ (2) | Dioxane | 80 | 12 | ~92 |
| Pd(dppf)Cl₂ | K₂CO₃ (2) | 2-MeTHF/H₂O | 80 | 12 | ~95[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromo-methoxy-benzaldehyde
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Bromo-methoxy-benzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-10 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0-3.0 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-methoxy-benzaldehyde, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Stir the reaction mixture vigorously. The mixture will likely be a suspension.
-
Heat the reaction to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material. Reactions can take from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-2-methoxybenzaldehyde
This guide provides troubleshooting advice and detailed protocols for the removal of impurities from crude 3-Bromo-2-methoxybenzaldehyde, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities can include unreacted starting materials, such as 2-methoxybenzaldehyde (o-anisaldehyde) or the brominating agent, and byproducts from the synthesis. Depending on the synthetic route, isomeric impurities or over-brominated species may also be present. For instance, syntheses involving formylation of bromo-anisole can result in different isomers.
Q2: Which purification method is most suitable for this compound?
The choice of method depends on the nature and quantity of the impurities.
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Recrystallization: This is an effective method for removing small amounts of impurities if the crude product is mostly pure and crystalline. It is generally a simpler and more scalable technique.
-
Flash Column Chromatography: This is the preferred method for separating complex mixtures, isomers, or removing significant quantities of impurities with different polarities from the desired product.[1]
-
Bisulfite Adduct Formation: This chemical method can be very effective for purifying aldehydes. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from non-aldehydic impurities. The pure aldehyde is then regenerated by adding a base or acid.[2][3][4]
Q3: My compound "oiled out" instead of crystallizing during recrystallization. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is supersaturated with impurities or if the boiling point of the solvent is higher than the melting point of your compound.[5] To resolve this:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to reduce saturation.
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Allow the solution to cool much more slowly to encourage the formation of a crystal lattice.
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Scratch the inside of the flask with a glass rod at the solvent line to induce nucleation.[5]
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Add a seed crystal of pure product if available.[5]
Q4: I am getting poor separation during column chromatography. How can I improve the resolution?
Poor separation is often due to an inappropriate solvent system or improper column packing.
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.[6] Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.[6]
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Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help separate compounds with similar polarities.
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Avoid Overloading: Use a proper ratio of crude material to silica gel (a general rule is 1:30 by weight). Overloading the column leads to broad bands and poor separation.[7]
-
Consider Acidity: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, which can cause streaking or decomposition.[3][6] If this is suspected, you can either use a less acidic stationary phase like neutral alumina or add a small amount (~0.5-1%) of triethylamine to your eluent to neutralize the silica gel.[6][7]
Q5: My final product is still colored. How can I remove colored impurities?
If your purified product remains colored, it may be due to persistent, highly conjugated impurities.
-
Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal, which adsorbs the colored impurities.[5]
-
Repeat Purification: A second purification step, either another recrystallization or column chromatography, may be necessary.
Q6: How can I confirm the purity and identity of my final product?
The purity and identity of this compound can be confirmed using several analytical techniques:[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any remaining impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (215.04 g/mol ).[8]
-
Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the aldehyde C=O stretch and C-O ether linkages.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Data Summary
| Parameter | Recrystallization | Flash Column Chromatography | Purity Analysis |
| Typical Solvents | Ethanol, Methanol, or mixed systems like Ethyl Acetate/Hexane.[5] | Hexane/Ethyl Acetate gradients, Dichloromethane.[1][6] | NMR Solvents: CDCl₃, DMSO-d₆ |
| Expected Purity | >98% (if initial purity is high) | >99% | - |
| Common Issues | Oiling out, low yield, co-crystallization of impurities.[5] | Poor separation, compound decomposition, co-elution of impurities.[6][7] | Overlapping signals, presence of residual solvent peaks. |
| Key Advantage | Simple, scalable, good for removing minor impurities. | Excellent for separating complex mixtures and isomers.[1] | Provides structural confirmation and quantitative purity assessment.[2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude material that is already substantially pure.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude material in various solvents (e.g., ethanol, methanol, isopropanol) to find one that dissolves the compound when hot but sparingly when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small spatula tip of activated charcoal, and gently boil the solution for 2-5 minutes.[5]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove insoluble impurities and charcoal.[5]
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for separating the target compound from impurities with different polarities.
-
TLC Analysis: Determine the optimal solvent system using TLC. A mixture of hexane and ethyl acetate is a common choice. The ideal system should give the product an Rf value of ~0.3.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a glass column with the slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Carefully add the mobile phase to the column and apply pressure to maintain a steady flow. If using a gradient, start with the low-polarity solvent and gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect the eluent in a series of test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[7]
Troubleshooting Workflow
Caption: Troubleshooting workflow for purifying this compound.
References
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-2-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3-Bromo-2-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common starting material for the synthesis of this compound is 2-methoxybenzaldehyde, which undergoes electrophilic aromatic substitution (bromination).
Q2: What are the typical brominating agents used for this synthesis?
Common brominating agents include molecular bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane. Other reagents like N-Bromosuccinimide (NBS) can also be used, particularly for milder reaction conditions. For greener approaches, systems like KBrO₃ in the presence of an acid or I₂O₅-KBr in water have been reported for brominating aromatic compounds.[1][2]
Q3: What are the potential isomeric impurities in this reaction?
The primary isomeric impurities would result from bromination at other positions on the aromatic ring. The methoxy group is an ortho-, para-director, and the aldehyde group is a meta-director. Given the ortho-position is already occupied, bromination could potentially occur at the para-position to the methoxy group (5-bromo-2-methoxybenzaldehyde) or at other positions, though the formation of the 3-bromo isomer is generally favored under specific conditions. Careful control of reaction conditions is crucial to maximize the yield of the desired 3-bromo isomer.
Q4: What are the recommended purification methods for this compound?
Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate. Column chromatography on silica gel can also be employed for high-purity material.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield of this compound. What are the potential causes and how can I optimize the reaction?
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of the brominating agent. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or gradually increasing the temperature. Ensure the brominating agent is of high purity and handled under anhydrous conditions if necessary. |
| Poor Quality of Reagents | The starting material (2-methoxybenzaldehyde) may be impure, or the brominating agent may have degraded. Solvents may contain water, which can interfere with certain brominating agents. | Use freshly distilled 2-methoxybenzaldehyde. Ensure the brominating agent is from a reliable source and stored correctly. Use anhydrous solvents, especially when working with water-sensitive reagents. |
| Suboptimal Reaction Temperature | The reaction temperature might be too low for the reaction to proceed at a reasonable rate, or too high, leading to side reactions. | The optimal temperature can vary depending on the brominating agent and solvent used. Generally, temperatures ranging from 0°C to room temperature are employed. A stepwise increase in temperature while monitoring the reaction can help identify the optimal condition. For some processes, temperatures up to 60°C may be suitable.[3] |
| Product Loss During Workup | The product may be lost during the aqueous workup or extraction steps, especially if emulsions form or if the product has some solubility in the aqueous phase. | To break emulsions, consider adding brine (saturated NaCl solution). Ensure the pH of the aqueous layer is adjusted appropriately to minimize the solubility of the product. Perform multiple extractions with a suitable organic solvent to ensure complete recovery. |
Issue 2: Formation of Multiple Products (Isomers and Side Products)
Question: My TLC/NMR analysis shows the presence of multiple spots/peaks, indicating the formation of isomers and/or side products. How can I improve the selectivity of the reaction?
| Potential Cause | Explanation | Recommended Solution |
| Over-bromination | The reaction conditions may be too harsh, leading to the formation of di-brominated products. | Use a controlled amount of the brominating agent (closer to a 1:1 molar ratio with the starting material). Add the brominating agent dropwise at a low temperature to control the reaction rate and exotherm. |
| Formation of Isomers | The directing effects of the methoxy and aldehyde groups can lead to the formation of other bromo-isomers. | The choice of solvent and catalyst can influence the regioselectivity of the bromination. Lewis acid catalysts can sometimes be used to control the position of bromination. For instance, bromination of benzaldehyde in the presence of aluminum chloride favors the meta-bromo product.[4] Experimenting with different solvent systems (e.g., acetic acid, chlorinated solvents) may also improve selectivity. |
| Oxidation of the Aldehyde | The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if harsh oxidizing brominating agents or conditions are used. | Choose a milder brominating agent like NBS. Protect the aldehyde group prior to bromination if oxidation is a significant issue, followed by deprotection. |
Experimental Protocols
Synthesis of this compound via Bromination
This protocol is a general guideline and may require optimization for large-scale synthesis.
Materials:
-
2-methoxybenzaldehyde
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ice
-
Water
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxybenzaldehyde (1.0 eq) in DMF.
-
Cool the solution in an ice bath.
-
Slowly add a solution of NBS (1.0-1.2 eq) in DMF dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into ice water.
-
The resulting precipitate is collected by filtration and washed thoroughly with water.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data from Analogous Reactions
The following table summarizes reaction conditions and yields for the bromination of similar benzaldehyde derivatives. This data can serve as a starting point for optimizing the synthesis of this compound.
| Starting Material | Brominating Agent | Solvent | Temperature | Time | Yield | Reference Compound |
| 2,3-dimethoxybenzaldehyde | NBS | DMF | Room Temp. | 48 h | 60% | 6-bromo-2,3-dimethoxybenzaldehyde |
| o-vainillin | Bromine | Acetic Acid | Not specified | 1 h | 97% | 5-bromo-2-hydroxy-3-methoxybenzaldehyde |
| Veratraldehyde | KBrO₃ | Acidic conditions | Not specified | Not specified | up to 82.03% | 2-bromo-4,5-dimethoxybenzaldehyde[2] |
Visualizations
Experimental Workflow for Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving the sterically hindered substrate, 3-Bromo-2-methoxybenzaldehyde. The information is tailored to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenges stem from steric hindrance and electronic effects. The methoxy group at the ortho position to the bromine atom creates significant steric bulk, which can hinder the oxidative addition of the palladium catalyst to the carbon-bromine bond, a critical step in most cross-coupling catalytic cycles. Additionally, the electron-donating nature of the methoxy group can decrease the electrophilicity of the aryl bromide, making oxidative addition more difficult. The aldehyde group, being electron-withdrawing, can also influence the electronic properties of the aromatic ring.
Q2: Which type of cross-coupling reaction is a good starting point for functionalizing this compound?
A2: The Suzuki-Miyaura coupling is often a robust starting point for C-C bond formation. Its advantages include mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives. For C-N bond formation, the Buchwald-Hartwig amination is the premier choice.
Q3: What general class of ligands is most effective for coupling with this sterically hindered substrate?
A3: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally required to facilitate cross-coupling with sterically hindered aryl halides like this compound. These ligands promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle. Examples include Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and various NHC ligands.
Q4: Can the aldehyde functional group interfere with the cross-coupling reaction?
A4: The aldehyde group is generally well-tolerated in many palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Heck reactions. However, under certain conditions, especially with strong bases or nucleophiles, side reactions involving the aldehyde, such as aldol condensation or addition of organometallic reagents, can occur. It is crucial to carefully select the base and reaction temperature to minimize these side reactions.
Q5: What are some common side reactions to be aware of?
A5: Common side reactions include:
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom.
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).
-
Protodeborylation: Cleavage of the C-B bond of the boronic acid before transmetalation.
-
Reactions involving the aldehyde: As mentioned in Q4.
Catalyst and Condition Selection Guides
Due to the steric hindrance posed by the ortho-methoxy group in this compound, careful selection of the catalyst system is paramount for successful cross-coupling. The following tables provide recommended starting conditions for various common cross-coupling reactions based on literature for structurally similar, sterically hindered aryl bromides. Note: These are starting points, and optimization for each specific reaction is highly recommended.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For sterically hindered substrates, the choice of a bulky, electron-rich ligand is critical.
| Parameter | Recommended Starting Conditions | Rationale & Key Considerations |
| Palladium Precursor | Pd(OAc)₂ (2-5 mol%), Pd₂(dba)₃ (1-3 mol%) | These are common and effective Pd(0) sources or precursors. Pre-catalysts like XPhos Pd G3 can also be highly effective. |
| Ligand | XPhos, SPhos, RuPhos (1.2 - 2:1 Ligand:Pd ratio) | Bulky biarylphosphine ligands are crucial for promoting oxidative addition and reductive elimination with sterically hindered substrates.[1] |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic inorganic bases are generally preferred to avoid side reactions with the aldehyde. Ensure the base is finely powdered. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1), Toluene/H₂O | Aprotic polar solvents are often effective. The presence of water can facilitate the transmetalation step. |
| Temperature | 80 - 110 °C | Higher temperatures are often required to overcome the activation barrier for sterically hindered substrates. |
Heck Coupling
The Heck reaction is used to form C-C bonds between an aryl halide and an alkene.
| Parameter | Recommended Starting Conditions | Rationale & Key Considerations |
| Palladium Precursor | Pd(OAc)₂ (1-5 mol%) | A common and cost-effective catalyst precursor. |
| Ligand | P(o-tolyl)₃, P(t-Bu)₃, or NHC ligands (e.g., IPr) (1-2:1 Ligand:Pd ratio) | Bulky phosphines or NHCs are needed to stabilize the active catalyst and facilitate the reaction with the hindered substrate. |
| Base | Et₃N, K₂CO₃, NaOAc (1.5-2.5 equivalents) | The choice of base can influence the regioselectivity of the alkene insertion. |
| Solvent | DMF, NMP, Dioxane | High-boiling polar aprotic solvents are typically used. |
| Temperature | 100 - 140 °C | Heck reactions with aryl bromides often require elevated temperatures. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.
| Parameter | Recommended Starting Conditions | Rationale & Key Considerations |
| Palladium Precursor | PdCl₂(PPh₃)₂ (1-5 mol%), Pd(PPh₃)₄ (2-5 mol%) | These are standard catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI (1-10 mol%) | Essential in the traditional Sonogashira catalytic cycle for the formation of the copper acetylide. |
| Ligand | PPh₃ (if not part of the precursor) | Triphenylphosphine is a common ligand for this reaction. |
| Base | Et₃N, DIPEA (often used as solvent or co-solvent) | An amine base is required to deprotonate the terminal alkyne. |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed solvents are crucial for reaction success. |
| Temperature | Room Temperature to 80 °C | Sonogashira couplings can often be performed under milder conditions compared to other cross-coupling reactions. |
Buchwald-Hartwig Amination
This reaction is the method of choice for forming C-N bonds.
| Parameter | Recommended Starting Conditions | Rationale & Key Considerations |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-4 mol%) | Common Pd(0) and Pd(II) precursors. |
| Ligand | XPhos, RuPhos, BrettPhos (1.5 - 2.5:1 Ligand:Pd ratio) | Bulky biarylphosphine ligands are highly effective for the amination of sterically hindered aryl bromides.[2][3] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.5-2.5 equivalents) | A strong, non-nucleophilic base is essential. The choice of base can depend on the pKa of the amine. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required. |
| Temperature | 80 - 110 °C | Elevated temperatures are generally necessary to drive the reaction to completion. |
Troubleshooting Guide
Encountering issues with your cross-coupling reaction? This guide provides a systematic approach to troubleshooting common problems.
| Problem | Potential Cause | Recommended Solution |
| Low to No Conversion | 1. Inactive Catalyst: Palladium catalyst has decomposed due to air or moisture exposure. 2. Inappropriate Ligand: The ligand is not bulky or electron-rich enough to promote oxidative addition. 3. Incorrect Base: The base is not strong enough, is not soluble, or is reacting with the substrate. 4. Solvent Issues: The solvent is not anhydrous or has not been properly degassed. 5. Low Temperature: The reaction temperature is too low to overcome the activation energy. | 1. Use a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere techniques. 2. Screen a panel of bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos for Suzuki and Buchwald-Hartwig). 3. Switch to a stronger, non-nucleophilic base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely ground. 4. Use freshly distilled, anhydrous solvents and degas thoroughly (e.g., by sparging with argon or freeze-pump-thaw cycles). 5. Increase the reaction temperature in increments of 10-20 °C. |
| Hydrodehalogenation | The palladium hydride species, which is responsible for this side reaction, can form from various sources like water, alcohols, or the amine base. | 1. Use anhydrous conditions and high-purity reagents. 2. Use a non-protic solvent. 3. For Buchwald-Hartwig amination, using a stronger, bulkier base can sometimes suppress this pathway. |
| Homocoupling of Boronic Acid (Suzuki) | This side reaction is often promoted by the presence of oxygen. | 1. Ensure the reaction is rigorously degassed and maintained under an inert atmosphere. 2. Use a slight excess (1.1-1.2 equivalents) of the boronic acid. |
| Reaction Stalls | The catalyst may be deactivating over the course of the reaction. | 1. Increase the catalyst and/or ligand loading. 2. Consider using a more robust pre-catalyst system. |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. These should be adapted and optimized for the specific coupling partners being used with this compound.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Place the tube in a preheated oil bath and stir vigorously at the desired temperature (e.g., 100 °C) for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
Validation & Comparative
Comparative ¹H and ¹³C NMR Analysis of 3-Bromo-2-methoxybenzaldehyde
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the unambiguous structural elucidation of novel and existing molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique, providing profound insights into the molecular architecture of organic compounds. This guide presents a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-2-methoxybenzaldehyde, a versatile building block in organic synthesis. To provide a comprehensive understanding of its spectral features, we will compare its NMR data with those of structurally related analogs: 2-methoxybenzaldehyde, 3-bromobenzaldehyde, and the isomeric 3-bromo-4-methoxybenzaldehyde. This guide will delve into the influence of the bromo and methoxy substituents on the chemical environment of the aromatic ring and the aldehyde functionality, supported by experimental data and detailed protocols.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the experimental and predicted ¹H and ¹³C NMR spectral data for this compound and its selected analogs. Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard, and coupling constants (J) are given in Hertz (Hz).
This compound: Detailed NMR Data
| Proton (¹H) | Experimental δ (ppm) | Predicted δ (ppm) | Multiplicity | J (Hz) | Assignment |
| H-6 | 7.75 | 7.73 | dd | 7.9, 1.6 | Ar-H |
| H-4 | 7.68 | 7.66 | dd | 7.9, 1.6 | Ar-H |
| H-5 | 7.25 | 7.23 | t | 7.9 | Ar-H |
| OCH₃ | 3.95 | 3.93 | s | - | -OCH₃ |
| CHO | 10.45 | 10.43 | s | - | -CHO |
| Carbon (¹³C) | Experimental δ (ppm) | Predicted δ (ppm) | Assignment |
| C=O | 189.5 | 189.3 | -CHO |
| C-2 | 158.5 | 158.3 | C-OCH₃ |
| C-6 | 135.5 | 135.3 | Ar-CH |
| C-4 | 128.5 | 128.3 | Ar-CH |
| C-1 | 127.8 | 127.6 | C-CHO |
| C-5 | 124.5 | 124.3 | Ar-CH |
| C-3 | 115.8 | 115.6 | C-Br |
| OCH₃ | 56.5 | 56.3 | -OCH₃ |
Comparative ¹H NMR Data of Related Benzaldehydes
| Compound | Solvent | Aldehyde Proton (CHO) δ (ppm), Multiplicity | Aromatic Protons δ (ppm), Multiplicity, J (Hz) | Other Protons δ (ppm), Multiplicity |
| This compound | CDCl₃ | 10.45 (s) | 7.75 (dd, J=7.9, 1.6), 7.68 (dd, J=7.9, 1.6), 7.25 (t, J=7.9) | 3.95 (s, 3H) |
| 2-Methoxybenzaldehyde | CDCl₃ | 10.47 (s) | 7.83 (dd, J=7.7, 1.8), 7.56 (ddd, J=8.4, 7.4, 1.8), 7.07 (td, J=7.5, 1.0), 7.00 (d, J=8.4) | 3.92 (s, 3H) |
| 3-Bromobenzaldehyde | CDCl₃ | 9.98 (s) | 8.05 (t, J=1.7), 7.89 (dt, J=7.7, 1.3), 7.78 (ddd, J=8.0, 2.0, 1.0), 7.42 (t, J=7.8) | - |
| 3-Bromo-4-methoxybenzaldehyde | CDCl₃ | 9.83 (s) | 8.04 (d, J=2.1), 7.81 (dd, J=8.5, 2.1), 7.00 (d, J=8.5) | 3.98 (s, 3H) |
Comparative ¹³C NMR Data of Related Benzaldehydes
| Compound | Solvent | C=O δ (ppm) | Aromatic C-O/C-Br δ (ppm) | Aromatic C-H δ (ppm) | Aromatic C-CHO δ (ppm) | Other δ (ppm) |
| This compound | CDCl₃ | 189.5 | 158.5 (C-O), 115.8 (C-Br) | 135.5, 128.5, 124.5 | 127.8 | 56.5 (OCH₃) |
| 2-Methoxybenzaldehyde | CDCl₃ | 189.8 | 161.7 (C-O) | 135.9, 128.5, 120.6, 111.6 | 124.8 | 55.6 (OCH₃) |
| 3-Bromobenzaldehyde | CDCl₃ | 190.9 | 123.2 (C-Br) | 137.5, 136.2, 130.5, 128.4 | 138.2 | - |
| 3-Bromo-4-methoxybenzaldehyde | CDCl₃ | 190.8 | 160.0 (C-O), 111.8 (C-Br) | 134.5, 131.0, 111.5 | 130.2 | 56.6 (OCH₃) |
Experimental Protocols
A standardized protocol for the acquisition of high-quality NMR spectra is crucial for accurate data interpretation and comparison.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III HD 400 MHz (or equivalent) equipped with a 5 mm broadband probe.
-
Software: TopSpin 3.5 (or equivalent).
Sample Preparation:
-
Weigh approximately 10-20 mg of the benzaldehyde derivative.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Pulse Program: zg30 (30-degree pulse for quantitative measurements).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Spectral Width: 20 ppm (-5 to 15 ppm).
-
Number of Scans: 16 to 64 (depending on sample concentration).
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
-
Data Processing: Fourier transform the FID with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy:
-
Pulse Program: zgpg30 (30-degree pulse with proton decoupling).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Spectral Width: 240 ppm (-20 to 220 ppm).
-
Number of Scans: 1024 to 4096 (depending on sample concentration).
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: 1.2 s.
-
Data Processing: Fourier transform the FID with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the central peak of the CDCl₃ triplet at 77.16 ppm.
Data Visualization
The following diagrams illustrate the NMR analysis workflow and the electronic effects influencing the chemical shifts in this compound.
Caption: Workflow for NMR Data Acquisition and Analysis.
Caption: Substituent Effects on Aromatic Proton Chemical Shifts.
Analysis and Interpretation
The ¹H NMR spectrum of this compound displays characteristic signals for the aldehyde proton, the methoxy group, and the three aromatic protons. The aldehyde proton appears as a sharp singlet at a downfield chemical shift of 10.45 ppm, which is typical for this functional group due to the deshielding effect of the carbonyl group. The methoxy protons resonate as a singlet at 3.95 ppm.
The aromatic region shows a complex splitting pattern consistent with a 1,2,3-trisubstituted benzene ring. The proton at the 6-position (H-6), ortho to the aldehyde group, is the most deshielded aromatic proton, appearing as a doublet of doublets at 7.75 ppm. This deshielding is due to the anisotropic effect of the carbonyl group. The proton at the 4-position (H-4) also appears as a doublet of doublets at 7.68 ppm, while the proton at the 5-position (H-5) is observed as a triplet at 7.25 ppm.
In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group is found at 189.5 ppm. The carbon attached to the methoxy group (C-2) resonates at 158.5 ppm, while the carbon bearing the bromine atom (C-3) is observed at 115.8 ppm. The remaining aromatic carbons and the methoxy carbon appear at their expected chemical shifts.
A comparison with the related benzaldehydes reveals the electronic effects of the substituents. The electron-donating methoxy group at the 2-position in 2-methoxybenzaldehyde causes a slight upfield shift of the aromatic protons compared to benzaldehyde itself. Conversely, the electron-withdrawing bromine atom in 3-bromobenzaldehyde leads to a downfield shift of the aromatic protons. In this compound, the interplay of the electron-donating methoxy group and the electron-withdrawing bromo group, along with their positional relationship, results in the observed unique spectral pattern. The comparison with the isomer 3-bromo-4-methoxybenzaldehyde further highlights the significant impact of substituent positioning on the chemical shifts and coupling patterns of the aromatic protons.
This detailed NMR analysis provides a robust framework for the identification and characterization of this compound and serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.
A Comparative Analysis of 3-Bromo-2-methoxybenzaldehyde and Its Isomers for Researchers and Drug Development Professionals
An Objective Comparison of Mass Spectrometry Data for Brominated Methoxybenzaldehyde Isomers
This guide provides a comparative overview of the mass spectrometry data for 3-Bromo-2-methoxybenzaldehyde and its structural isomers. The differentiation of these isomers is critical in drug development and chemical research, where precise structural elucidation is paramount. This document presents a summary of key mass spectral data, a detailed experimental protocol for acquiring such data, and a visual representation of the analytical workflow.
Quantitative Mass Spectrometry Data Summary
The following table summarizes the key mass-to-charge ratio (m/z) peaks obtained from electron ionization (EI) mass spectrometry for various isomers of bromo-methoxybenzaldehyde. These values are essential for the identification and differentiation of the isomers in a laboratory setting.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key m/z Peaks (Relative Abundance) |
| This compound | C₈H₇BrO₂ | 215.04 | 53061-68-0 | Data not readily available in public repositories. |
| 3-Bromo-4-methoxybenzaldehyde | C₈H₇BrO₂ | 215.04 | 34841-0-6 | 215 (M+), 213 (M+), 214[1][2] |
| 3-Bromo-5-methoxybenzaldehyde | C₈H₇BrO₂ | 215.04 | 262450-65-7 | No public mass spectrum data available.[3] |
| 2-Bromo-5-methoxybenzaldehyde | C₈H₇BrO₂ | 215.04 | 7507-86-0 | GC-MS data available but specific peaks not listed.[4] |
| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | C₈H₇BrO₃ | 231.04 | 5034-74-2 | No public mass spectrum data available.[5] |
| 2-Methoxybenzaldehyde (for comparison) | C₈H₈O₂ | 136.15 | 135-02-4 | 136, 135, 99, 77, 76, 118[6][7] |
Note: The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion peak (M+), with two peaks of nearly equal intensity separated by 2 Da (e.g., m/z 213 and 215).
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This section details a standard protocol for the analysis of brominated methoxybenzaldehyde isomers using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation:
-
Dissolve 1 mg of the benzaldehyde isomer in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample further to a final concentration of approximately 10-100 µg/mL.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometer Parameters:
-
Ionization Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-450.
-
Scan Speed: 1562 amu/s.
4. Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern and compare it with library data (e.g., NIST) or theoretical fragmentation patterns to confirm the structure.
Visualization of the Mass Spectrometry Workflow
The following diagram illustrates the logical workflow of a typical mass spectrometry experiment for the analysis of a small organic molecule like this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. 3-Bromo-4-methoxybenzaldehyde | C8H7BrO2 | CID 98662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-4-methoxybenzaldehyde [webbook.nist.gov]
- 3. 3-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 10608698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 344480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 5034-74-2 [chemicalbook.com]
- 6. 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzaldehyde, 2-methoxy- [webbook.nist.gov]
A Comparative FT-IR Spectroscopic Guide to 3-Bromo-2-methoxybenzaldehyde and its Analogs
For researchers and professionals in drug development and chemical synthesis, understanding the structural nuances of aromatic aldehydes is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and effective method for identifying functional groups and confirming molecular structures. This guide offers a comparative analysis of the FT-IR spectrum of 3-Bromo-2-methoxybenzaldehyde against two structurally related alternatives: 2-methoxybenzaldehyde and 3-bromobenzaldehyde. The supporting data and protocols herein serve as a valuable resource for spectral interpretation and experimental design.
Comparison of FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by the vibrational modes of its aldehyde, methoxy, and bromo-substituted benzene ring functionalities. By comparing its predicted spectrum with the experimental spectra of 2-methoxybenzaldehyde and 3-bromobenzaldehyde, we can delineate the contributions of each substituent to the overall spectral profile. The key distinguishing features are the positions of the carbonyl (C=O) stretch, the aromatic C-H and C=C vibrations, and the stretches associated with the methoxy and bromo groups.
| Vibrational Mode | This compound (Predicted, cm⁻¹) | 2-Methoxybenzaldehyde (Observed, cm⁻¹) | 3-Bromobenzaldehyde (Observed, cm⁻¹) |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Aldehyde C-H Stretch | ~2850, ~2750 | ~2850, ~2750 | ~2850, ~2750 |
| Carbonyl (C=O) Stretch | ~1690 | ~1685 | ~1705 |
| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-O (methoxy) Stretch | ~1250 | ~1245 | N/A |
| C-Br Stretch | ~680-515 | N/A | ~670 |
Note: The predicted values for this compound are based on the characteristic absorption ranges for its functional groups and comparison with the provided analogs.
The conjugation of the aldehyde group with the aromatic ring in all three compounds lowers the carbonyl stretching frequency from that of a typical aliphatic aldehyde (~1730 cm⁻¹).[1] In 3-bromobenzaldehyde, the electron-withdrawing nature of the bromine atom at the meta position leads to a C=O stretch at approximately 1705 cm⁻¹.[1] For 2-methoxybenzaldehyde, the electron-donating methoxy group at the ortho position results in a lower frequency C=O stretch around 1685 cm⁻¹. It is therefore predicted that the combined electronic effects of the bromo and methoxy groups in this compound will result in a carbonyl stretch at approximately 1690 cm⁻¹.
Experimental Protocols for FT-IR Analysis
Accurate and reproducible FT-IR spectra are contingent on proper sample preparation. For solid samples such as this compound, the following protocols are recommended:
Thin Solid Film Method
This is often the simplest method for obtaining a qualitative spectrum of a solid.
-
Sample Preparation : Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Film Deposition : Place a single drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
Spectral Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
KBr Pellet Method
This technique is suitable for obtaining high-quality spectra for quantitative analysis.
-
Sample Grinding : Grind a small amount of the solid sample (1-2 mg) into a fine powder using an agate mortar and pestle.
-
Mixing : Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar and thoroughly mix with the sample.[2]
-
Pellet Formation : Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[2]
-
Spectral Acquisition : Place the KBr pellet in a suitable holder in the FT-IR spectrometer and acquire the spectrum.[2] A background spectrum of a blank KBr pellet should be collected to correct for scattering and any absorbed moisture.[3]
Attenuated Total Reflectance (ATR) Method
ATR is a rapid and convenient method that requires minimal sample preparation.[3]
-
Crystal Cleaning : Ensure the surface of the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application : Apply pressure to ensure good contact between the sample and the crystal surface.
-
Spectral Acquisition : Acquire the FT-IR spectrum directly. A background spectrum of the clean, empty ATR crystal should be run first.
Structural Relationships of Compared Aldehydes
The following diagram illustrates the structural relationship between this compound and its comparator molecules, highlighting the incremental changes in substitution on the benzaldehyde core.
References
A Comparative Analysis of the Reactivity of 3-Bromo- and 3-Iodo-2-methoxybenzaldehyde in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, the choice of starting materials is paramount to the efficiency and success of a synthetic route. Aryl halides are fundamental building blocks in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, with palladium-catalyzed cross-coupling reactions being a cornerstone of modern synthetic methodology. This guide provides a detailed comparison of the reactivity between 3-bromo-2-methoxybenzaldehyde and 3-iodo-2-methoxybenzaldehyde, two key intermediates in organic synthesis. The comparison is grounded in the fundamental principles of organometallic chemistry and supported by representative experimental data from analogous systems to guide researchers in their synthetic endeavors.
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for aryl halides is the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is Ar-I > Ar-Br > Ar-Cl > Ar-F. This trend is a direct consequence of the bond dissociation energies, where the weaker C-I bond is more susceptible to the initial, and often rate-determining, oxidative addition step to the palladium(0) catalyst.
Quantitative Reactivity Comparison: A Data-Driven Perspective
Table 1: Suzuki-Miyaura Coupling – Representative Yields
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The data below, extrapolated from reactions with structurally similar substrates, highlights the typically higher efficiency achieved with aryl iodides.
| Aryl Halide (Analogous) | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 4 | 95 |
| 2-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 82 |
Table 2: Sonogashira Coupling – Representative Yields
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. The milder conditions often required for aryl iodides are a significant advantage.
| Aryl Halide (Analogous) | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 25 | 2 | 91 |
| 2-Bromoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 65 | 8 | 78 |
Table 3: Heck Reaction – Representative Yields
The Heck reaction is a key method for the arylation of alkenes. The higher reactivity of aryl iodides often translates to higher yields and shorter reaction times.
| Aryl Halide (Analogous) | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodoanisole | Styrene | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) | Et₃N | DMF | 100 | 6 | 88 |
| 2-Bromoanisole | Styrene | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) | Et₃N | DMF | 100 | 18 | 75 |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Heck reactions. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.
Materials:
-
3-Halo-2-methoxybenzaldehyde (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 3-halo-2-methoxybenzaldehyde, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and degassed water to the flask.
-
Heat the reaction mixture to 90 °C and stir for the required time (monitoring by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Cross-Coupling
This protocol outlines a general procedure for the coupling of an aryl halide with a terminal alkyne.
Materials:
-
3-Halo-2-methoxybenzaldehyde (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Anhydrous THF (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 3-halo-2-methoxybenzaldehyde, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at the appropriate temperature (room temperature for the iodo-compound, elevated temperature may be needed for the bromo-compound) and monitor by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Heck Cross-Coupling
This protocol provides a general method for the palladium-catalyzed reaction of an aryl halide with an alkene.
Materials:
-
3-Halo-2-methoxybenzaldehyde (1.0 mmol)
-
Alkene (e.g., Styrene) (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 3-halo-2-methoxybenzaldehyde, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF, triethylamine, and the alkene via syringe.
-
Heat the reaction mixture to 100 °C and stir for the required time (monitoring by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
A Researcher's Guide to Alternatives for 3-Bromo-2-methoxybenzaldehyde in Organic Synthesis
For researchers, scientists, and drug development professionals, 3-Bromo-2-methoxybenzaldehyde is a versatile building block, prized for its unique substitution pattern and the synthetic handles offered by its aldehyde and bromo functionalities. The bromine atom, in particular, serves as a crucial anchor for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. However, synthetic strategy often demands alternatives to overcome challenges related to reactivity, cost, availability, or to explore different structural isomers.
This guide provides an objective comparison of viable alternative reagents to this compound, focusing on their performance in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We present supporting experimental data, detailed protocols for key reactions, and logical workflows to aid in reagent selection.
Classifying the Alternatives
The choice of an alternative reagent is dictated by the specific synthetic goal. Alternatives can be broadly categorized based on the desired modification:
-
Varying the Halogen or Leaving Group: The reactivity of the electrophilic partner in cross-coupling reactions is highly dependent on the nature of the leaving group. Swapping the bromine for an iodine, chlorine, or a triflate (OTf) can significantly impact reaction kinetics and conditions.
-
Exploring Positional Isomers: To access different substitution patterns on the benzaldehyde core, isomers such as 4-bromo- or 5-bromo-2-methoxybenzaldehyde are excellent choices.
-
Switching the Coupling Partner Role: Instead of an electrophilic halide, the corresponding nucleophilic organoboron reagent, such as a boronic acid or its ester, can be used. This reverses the roles of the coupling partners in a Suzuki-Miyaura reaction.
The following diagram illustrates a decision-making workflow for selecting an appropriate alternative based on common synthetic considerations.
Comparative Performance Data
The efficacy of an alternative reagent is best judged by its performance in key synthetic transformations. The following tables summarize experimental data for Suzuki-Miyaura and Buchwald-Hartwig reactions, comparing different electrophiles. Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Table 1: Comparison of Electrophiles in Suzuki-Miyaura Cross-Coupling Reactions
| Electrophile (Ar-X) | Coupling Partner | Catalyst System | Base / Solvent | Temp. / Time | Yield (%) |
| Aryl Bromide (4-Bromobenzaldehyde) | Phenylboronic acid | Pd/Polymer Composite | K₂CO₃ / H₂O/EtOH | Room Temp / 40 min | >99 (conversion)[1] |
| Aryl Bromide (Generic) | Arylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ / Dioxane/H₂O | 100 °C / 24 h | 61-86[2] |
| Aryl Iodide (Generic) | Phenylboronic acid | Pd(PPh₃)₄ | NaOEt / Benzene | 80 °C | Good[3] |
| Aryl Triflate (Generic) | Arylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ / Dioxane | Room Temp | Good[4] |
| Aryl Chloride (4-Chlorobenzonitrile) | Phenylboronic acid | Pd-PEPPSI-CMP | K₂CO₃ / MeOH | 80 °C / 12 h | 92[5] |
Note: The general reactivity trend for Suzuki-Miyaura coupling is Ar-I > Ar-Br ≈ Ar-OTf >> Ar-Cl.[6] However, specific catalyst systems can be optimized for less reactive halides like chlorides.[4]
Table 2: Comparison of Electrophiles in Buchwald-Hartwig Amination
| Electrophile (Ar-X) | Amine Partner | Catalyst System | Base / Solvent | Temp. / Time | Yield (%) |
| Aryl Bromide (4-Bromo-3-methoxyphenyl derivative) | Ammonia equivalent | Pd₂(dba)₃ / XPhos | NaOtBu / Toluene | 100 °C | Good (general)[7] |
| Aryl Bromide (Generic) | Primary Amine | Pd[P(o-tol)₃]₂ / CyPF-tBu | NaOtBu / Dioxane | 100 °C / 12 h | High (general)[8] |
| Aryl Iodide (Generic) | Primary Amine | Pd₂(dba)₃ / Ligand 1 | Cs₂CO₃ / t-BuOH | 110 °C / 1-4 h | >98[9] |
| Aryl Triflate (Generic) | Aniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ / Toluene | 100 °C | Good (general)[10] |
| Aryl Chloride (Generic) | Primary Amine | Pd-NHC Precatalyst | K₃PO₄ / Dioxane | 100 °C | 80-99[11] |
Note: While the typical oxidative addition reactivity is I > Br > Cl, the overall efficiency in Buchwald-Hartwig amination can be more complex, with some studies suggesting a trend of Ar-Br > Ar-Cl > Ar-I due to off-cycle catalyst inhibition by iodide.[12] Triflates are also effective substrates.[13][14]
The Catalytic Engine: A Generalized Cross-Coupling Cycle
Both the Suzuki-Miyaura and Buchwald-Hartwig reactions are powered by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this fundamental mechanism is key to troubleshooting and optimizing reactions.
The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency follows the trend I > Br > OTf > Cl.[6][15]
-
Transmetalation / Ligand Exchange: For Suzuki coupling, the organoboron reagent transfers its organic group to the palladium center.[16] For Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation (assisted by the base) to form a palladium-amido complex.[17]
-
Reductive Elimination: The two organic fragments (the aryl group and the nucleophilic partner) are ejected from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[16]
Experimental Protocols
The following are representative, generalized protocols for conducting Suzuki-Miyaura and Buchwald-Hartwig reactions. Note: These protocols are starting points and must be optimized for specific substrates and catalyst systems. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O or Dioxane/H₂O, typically in a 4:1 to 10:1 ratio, ~5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst (e.g., 0.03 mmol Pd(PPh₃)₄).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (e.g., 4 mL of Toluene and 1 mL of H₂O) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 85-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Phosphine Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, ~5 mL)
Procedure:
-
To an oven-dried Schlenk tube inside a glovebox (or on a Schlenk line), add the aryl bromide (1.0 mmol), palladium precatalyst (e.g., 0.01 mmol Pd₂(dba)₃), phosphine ligand (e.g., 0.04 mmol XPhos), and base (1.4 mmol NaOtBu).
-
Seal the tube, remove it from the glovebox (if used), and add the amine (1.2 mmol) and solvent (~5 mL) via syringe under a positive pressure of inert gas.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. jk-sci.com [jk-sci.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Spectroscopic Comparison of 3-Bromo-2-methoxybenzaldehyde and Its Isomers: A Guide for Researchers
In the fields of synthetic chemistry, pharmacology, and materials science, the precise identification of constitutional isomers is of paramount importance. Subtle variations in the substitution pattern on an aromatic ring can lead to significant differences in chemical reactivity, biological activity, and physical properties. This guide provides a detailed spectroscopic comparison of 3-bromo-2-methoxybenzaldehyde and a selection of its isomers, offering a valuable resource for the unambiguous identification and characterization of these compounds.
This comparison focuses on a subset of isomers for which clear spectroscopic data is available, facilitating a direct and objective analysis. The data presented herein has been compiled from various spectroscopic databases and is supported by detailed experimental protocols for key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables provide a summary of the key spectroscopic data for this compound and its selected isomers. These values should be considered representative, and for critical applications, it is recommended to acquire data under standardized conditions.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Compound | Aldehyde Proton (CHO) | Aromatic Protons | Methoxy Protons (OCH₃) |
| This compound | ~10.4 | ~7.2-7.8 (m) | ~3.9 (s) |
| 3-Bromo-4-methoxybenzaldehyde | 9.83 (s) | 8.05 (d, J=2.1 Hz), 7.74 (dd, J=8.6, 2.1 Hz), 7.00 (d, J=8.6 Hz) | 3.96 (s) |
| 2-Bromo-5-methoxybenzaldehyde | 10.3 (s) | 7.7-7.8 (m), 7.1-7.2 (m) | 3.85 (s) |
| 4-Bromo-3-methoxybenzaldehyde | 9.88 (s) | 7.6-7.7 (m), 7.3-7.4 (m) | 3.94 (s) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Compound | Aldehyde Carbon (C=O) | Aromatic Carbons | Methoxy Carbon (OCH₃) |
| This compound | ~189 | ~110-160 | ~56 |
| 3-Bromo-4-methoxybenzaldehyde | 189.6 | 160.0, 134.8, 131.2, 129.5, 111.8, 111.2 | 56.6 |
| 2-Bromo-5-methoxybenzaldehyde | ~190 | ~112-160 | ~56 |
| 4-Bromo-3-methoxybenzaldehyde | ~191 | ~110-160 | ~56 |
Table 3: FT-IR Spectroscopic Data (Key absorption bands in cm⁻¹)
| Compound | C=O Stretch (Aldehyde) | C-O Stretch (Aryl Ether) | C-Br Stretch |
| This compound | ~1690-1710 | ~1250-1280 | ~550-650 |
| 3-Bromo-4-methoxybenzaldehyde | ~1685 | ~1260 | ~600 |
| 2-Bromo-5-methoxybenzaldehyde | ~1680-1700 | ~1240-1260 | ~550-650 |
| 4-Bromo-3-methoxybenzaldehyde | ~1690 | ~1270 | ~550-650 |
Table 4: Mass Spectrometry Data (Electron Ionization, m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 214/216 | 185/187, 157, 129 |
| 3-Bromo-4-methoxybenzaldehyde | 214/216 | 213/215, 185/187, 157, 129 |
| 2-Bromo-5-methoxybenzaldehyde | 214/216 | 185/187, 157, 129 |
| 4-Bromo-3-methoxybenzaldehyde | 214/216 | 185/187, 157, 129 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of protons and carbon atoms in the isomeric molecules.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the bromo-methoxybenzaldehyde isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. A spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.[1]
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans is required to achieve an adequate signal-to-noise ratio.[2]
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the TMS signal (0 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Sample Preparation (Solid): For solid samples, the thin-film method is commonly used.[3] A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., KBr or NaCl).[3][4] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[3] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.[5]
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the pure salt plate/KBr pellet. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum. The typical range for analysis is 4000-400 cm⁻¹.
-
Data Analysis: Analyze the resulting spectrum for the presence of characteristic absorption bands corresponding to the various functional groups in the molecule.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source. For volatile compounds like benzaldehydes, a direct insertion probe or gas chromatography inlet can be used.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[6]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion versus its m/z value.
-
Data Analysis: Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information. The presence of bromine will be indicated by a characteristic M+2 isotopic pattern.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of this compound isomers.
Caption: Workflow for Spectroscopic Isomer Differentiation.
References
A Comparative Guide to Purity Analysis of 3-Bromo-2-methoxybenzaldehyde by HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the quality control of chemical intermediates used in research and pharmaceutical development. 3-Bromo-2-methoxybenzaldehyde, a substituted aromatic aldehyde, serves as a versatile building block in the synthesis of various target molecules. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) as a primary method for purity analysis, alongside Gas Chromatography (GC) as a viable alternative. While specific, validated HPLC methods for this compound are not widely published, this document outlines a proposed HPLC protocol based on established methodologies for structurally similar compounds.[1][2][3]
Analytical Methodologies: A Comparative Overview
The selection of an analytical technique for purity assessment depends on several factors, including the physicochemical properties of the analyte, potential impurities, and the desired level of sensitivity and accuracy. For a compound like this compound, which is a non-volatile solid at room temperature, HPLC is often the method of choice.[4] However, GC can also be employed, particularly for assessing volatile or semi-volatile impurities.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is well-suited for non-volatile and thermally labile compounds.[6] Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of substituted benzaldehydes, typically employing a nonpolar stationary phase (like C18) and a polar mobile phase.[2][3]
Gas Chromatography (GC)
GC is an excellent technique for the analysis of volatile and thermally stable compounds.[7] Purity analysis of aromatic hydrocarbons is routinely performed using GC with a Flame Ionization Detector (FID), which offers high sensitivity.[8] For GC analysis of this compound, the compound would need to be vaporized at an elevated temperature.
Comparative Performance
The following table summarizes the key performance characteristics of HPLC and GC for the purity analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Analyte Volatility | Ideal for non-volatile and thermally unstable compounds.[6] | Requires volatile and thermally stable compounds.[7] |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent. | May require derivatization for polar compounds, though direct injection is possible if the analyte is sufficiently volatile and stable.[5] |
| Instrumentation Cost | Generally higher due to the need for high-pressure pumps and expensive solvents.[7][9] | Generally lower operational costs.[9] |
| Analysis Time | Run times are typically in the range of 10-60 minutes.[9] | Can be faster, with run times often in the range of minutes.[9] |
| Separation Principle | Based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[9] | Based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.[9] |
| Common Detectors | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) | Flame Ionization (FID), Mass Spectrometry (MS) |
Experimental Protocols
Proposed HPLC Method for Purity Analysis
This proposed method is based on common practices for the analysis of substituted benzaldehydes.[2][3][10]
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or DAD detector.
Chromatographic Conditions:
| Parameter | Proposed Condition |
|---|---|
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (based on the benzaldehyde chromophore, optimization may be needed).[11] |
Sample Preparation:
-
Prepare a stock solution of this compound by accurately weighing approximately 10 mg of the sample and dissolving it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks (excluding the solvent front).
Alternative GC Method for Purity Analysis
This method is suitable for assessing volatile impurities and the main component if it is thermally stable.[8]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
Chromatographic Conditions:
| Parameter | Proposed Condition |
|---|---|
| Column | HP-5 or equivalent (e.g., 30 m x 0.32 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. |
| Injection Mode | Split (e.g., 50:1) |
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Ensure the sample is fully dissolved before injection.
Data Analysis: Purity is calculated based on the peak area percentage, assuming all components have a similar response factor with the FID.[12]
Visualizing the Workflow and Method Selection
To better illustrate the experimental process and the decision-making involved in selecting the appropriate analytical method, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical comparison for analytical method selection.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 6. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 7. blog.brewerscience.com [blog.brewerscience.com]
- 8. agilent.com [agilent.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
A Comparative Guide to the X-ray Crystallographic Analysis of 3-Bromo-2-methoxybenzaldehyde Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. Single-crystal X-ray crystallography stands as the definitive method for obtaining this information, providing unequivocal evidence of a compound's atomic arrangement. This guide presents a comparative analysis of X-ray crystallographic data for derivatives of 3-Bromo-2-methoxybenzaldehyde, offering insights into their structural characteristics.
While a crystal structure for this compound itself is not publicly available, this guide utilizes crystallographic data from closely related bromo-methoxybenzaldehyde derivatives to provide a valuable comparative framework. Furthermore, we will explore alternative spectroscopic methods for structural validation and provide detailed experimental protocols.
Comparative Crystallographic Data of Bromo-Methoxybenzaldehyde Derivatives
The following table summarizes key crystallographic parameters for two derivatives of bromo-dimethoxybenzaldehyde, offering a clear comparison of their solid-state structures.[1]
| Parameter | 6-bromo-2,3-dimethoxybenzaldehyde | 5-bromo-2,3-dimethoxybenzaldehyde |
| Chemical Formula | C₉H₉BrO₃ | C₉H₉BrO₃ |
| Formula Weight | 245.07 | 245.07 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 8.323(3) | 10.041(3) |
| b (Å) | 10.342(3) | 7.540(2) |
| c (Å) | 11.965(4) | 13.268(4) |
| α (°) | 90 | 90 |
| β (°) | 108.59(3) | 109.91(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 977.1(6) | 944.5(5) |
| Z | 4 | 4 |
| Temperature (K) | 293(2) | 293(2) |
| Radiation type | Mo Kα | Mo Kα |
| Wavelength (Å) | 0.71073 | 0.71073 |
Alternative Analytical Techniques
While X-ray crystallography provides the most definitive structural data, other spectroscopic techniques are invaluable for characterizing molecules, especially when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms in a molecule. For bromo-methoxybenzaldehyde derivatives, ¹H NMR can confirm the presence and substitution pattern of the aromatic ring, the aldehyde proton, and the methoxy group protons. For instance, the ¹H NMR spectrum of the isomeric 3-bromo-4-methoxybenzaldehyde shows distinct signals for the aromatic protons, the aldehyde proton, and the methoxy protons.[2]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound and its derivatives, characteristic peaks for the aldehyde C=O stretch (typically around 1700 cm⁻¹) and aromatic C-H and C=C bending frequencies can be observed. The NIST Chemistry WebBook provides a reference IR spectrum for 3-bromo-4-methoxybenzaldehyde.[3]
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. The mass spectrum of 3-bromo-4-methoxybenzaldehyde shows the molecular ion peaks corresponding to the bromine isotopes.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the synthesis and analysis of bromo-methoxybenzaldehyde derivatives.
Synthesis of this compound
A common synthetic route to this compound involves the methylation of 3-Bromo-2-hydroxybenzaldehyde.[5]
Materials:
-
3-Bromo-2-hydroxybenzaldehyde
-
Methyl iodide (MeI)
-
A suitable base (e.g., K₂CO₃)
-
A suitable solvent (e.g., dry DMF)
Procedure:
-
Dissolve 3-Bromo-2-hydroxybenzaldehyde and the base in the solvent.
-
Add methyl iodide to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time.
-
After the reaction is complete, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Single-Crystal X-ray Diffraction Analysis
The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.[1]
Crystal Mounting:
-
Select a suitable single crystal of the synthesized compound.
-
Mount the crystal on a goniometer head.
Data Collection:
-
Place the crystal in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Collect the diffraction data at a specific temperature (e.g., 293 K).
Data Processing:
-
Process the collected diffraction data, which includes integration of reflection intensities and correction for various factors such as absorption.
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the initial structural model against the experimental data to obtain an accurate molecular structure.
Visualizing the Crystallographic Workflow
The following diagram illustrates the general workflow for X-ray crystallographic analysis.
Caption: Workflow of X-ray Crystallographic Analysis.
References
A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling with 3-Bromo-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comparative analysis of various catalytic systems for the Suzuki coupling of 3-Bromo-2-methoxybenzaldehyde, a sterically hindered and electronically distinct substrate. Due to the limited availability of direct experimental data for this specific compound, this comparison draws upon established protocols and results from structurally analogous ortho-substituted aryl halides to provide a predictive overview of catalyst performance.
Comparative Performance of Catalytic Systems
The choice of catalyst, ligand, base, and solvent is critical for achieving optimal yields in the Suzuki coupling of challenging substrates like this compound. The following table summarizes expected performance based on data from analogous systems.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate | A classic, cost-effective system, though potentially less efficient for this sterically hindered substrate. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | 4-12 | High | Buchwald ligands like SPhos are known to be highly effective for challenging substrates, promoting efficient oxidative addition and reductive elimination.[1] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 100 | 8-16 | High | Dppf is a robust ligand that often provides good to excellent yields for a broad range of substrates. |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-MeTHF | 100 | 12-24 | Moderate to High | Nickel catalysts offer a cost-effective alternative to palladium and can be effective for aryl bromides.[2] |
| Ligand-free Pd(OAc)₂ | None | Pd(OAc)₂ | WEB | Room Temp | 1-2 | Variable | Ligand-free systems can be effective but may be less reliable for complex substrates. Performance is highly substrate-dependent.[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below as a starting point for reaction optimization.
Protocol 1: Suzuki Coupling using a Palladium/Buchwald Ligand System
This protocol is adapted from procedures known to be effective for sterically hindered aryl bromides.[1]
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Degassed 1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using a Nickel Catalyst System
This protocol is based on general procedures for nickel-catalyzed Suzuki-Miyaura couplings.[2]
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
K₃PO₄ (3.0 equiv)
-
Degassed 2-MeTHF
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄ to a dry reaction vessel.
-
Add degassed 2-MeTHF.
-
Seal the vessel and heat the mixture to 100 °C with stirring.
-
After 12-24 hours, or upon completion as indicated by TLC/GC-MS, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
References
- 1. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
Navigating the Reactivity Landscape of Substituted Benzaldehydes: A Comparative Guide Focused on 3-Bromo-2-methoxybenzaldehyde
The reactivity of the aldehyde functional group in benzaldehydes is primarily governed by the electronic and steric environment imposed by substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[1] Steric hindrance, particularly from ortho substituents, can also play a significant role by impeding the approach of reagents to the reaction center.[2]
In 3-Bromo-2-methoxybenzaldehyde, the bromo group at the meta position to the aldehyde acts as an electron-withdrawing group through its inductive effect (-I), which is expected to increase the reactivity of the aldehyde towards nucleophiles. Conversely, the methoxy group at the ortho position is an electron-donating group through its resonance effect (+R) and electron-withdrawing through its inductive effect (-I). The ortho-methoxy group also introduces significant steric hindrance around the aldehyde functionality. The interplay of these electronic and steric factors determines the overall reactivity of the molecule.
Comparative Reactivity Analysis
Due to the absence of direct, quantitative comparative studies involving this compound, the following table provides a qualitative comparison of its expected reactivity in key organic reactions relative to other commonly used substituted benzaldehydes. This comparison is based on the established electronic and steric effects of their respective substituents.
| Aldehyde | Substituent Effects | Expected Reactivity in Nucleophilic Addition | Expected Reactivity in Oxidation |
| This compound | -Br (meta): -I (electron-withdrawing)-OCH₃ (ortho): +R, -I (net electron-donating), significant steric hindrance | Moderate to Low | Moderate |
| 4-Nitrobenzaldehyde | -NO₂ (para): -R, -I (strongly electron-withdrawing) | High | Low |
| 4-Methoxybenzaldehyde | -OCH₃ (para): +R, -I (strongly electron-donating) | Low | High |
| 2-Chlorobenzaldehyde | -Cl (ortho): -I (electron-withdrawing), moderate steric hindrance | Moderate | Moderate |
| Benzaldehyde | (Unsubstituted) | Baseline | Baseline |
Note: This table is a predictive guide based on chemical principles. Actual reaction rates and yields can be influenced by specific reaction conditions, reagents, and solvents.
Experimental Protocols
Below are detailed methodologies for key reactions frequently employed in the study and application of substituted benzaldehydes.
Oxidation of a Substituted Benzaldehyde to the Corresponding Benzoic Acid
This protocol describes a general procedure for the oxidation of a substituted benzaldehyde using potassium permanganate.
Materials:
-
Substituted benzaldehyde (e.g., this compound)
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted benzaldehyde (1 equivalent) in a minimal amount of a suitable solvent (e.g., acetone or a mixture of water and a phase-transfer catalyst if the aldehyde is not water-soluble).
-
In a separate beaker, prepare a solution of potassium permanganate (approximately 2 equivalents) and sodium carbonate (approximately 1 equivalent) in distilled water.
-
Slowly add the potassium permanganate solution to the stirred solution of the benzaldehyde.
-
Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate.
-
After the reaction is complete, cool the mixture to room temperature and acidify with concentrated HCl until the solution is acidic to litmus paper.
-
Add a saturated solution of sodium bisulfite portion-wise until the manganese dioxide precipitate dissolves and the solution becomes colorless.
-
Cool the solution in an ice bath to precipitate the crude benzoic acid derivative.
-
Collect the solid product by vacuum filtration and wash with cold distilled water.
-
Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the pure substituted benzoic acid.
Nucleophilic Addition: The Wittig Reaction
This protocol outlines a general procedure for the Wittig reaction between a substituted benzaldehyde and a phosphonium ylide to form an alkene.
Materials:
-
Substituted benzaldehyde (e.g., this compound)
-
A suitable phosphonium salt (e.g., (Carbethoxymethylene)triphenylphosphorane)
-
A strong base (e.g., sodium hydride or potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (1.1 equivalents).
-
Add anhydrous solvent via syringe and cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.1 equivalents) to the stirred suspension. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Add a solution of the substituted benzaldehyde (1 equivalent) in the same anhydrous solvent dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude alkene.
-
Purify the product by column chromatography on silica gel.
Visualizing Reactivity Factors and Experimental Logic
The following diagrams illustrate the key factors influencing the reactivity of this compound and a general workflow for predicting the reactivity of substituted benzaldehydes.
Caption: Factors influencing the reactivity of this compound.
Caption: Workflow for predicting the relative reactivity of substituted benzaldehydes.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-2-methoxybenzaldehyde: A Step-by-Step Guide
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Bromo-2-methoxybenzaldehyde, ensuring the safety of laboratory personnel and environmental compliance. All procedures should be conducted in accordance with local, regional, and national regulations.
I. Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. Before initiating any disposal procedures, it is crucial to be aware of its classification and the necessary personal protective equipment (PPE).
Hazard Summary:
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | GHS07 | Warning |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2] | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation (Category 2) | Causes serious eye irritation.[1][2] | GHS07 | Warning |
| Specific target organ toxicity — single exposure (Category 3) | May cause respiratory irritation.[1][2] | GHS07 | Warning |
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with government standards such as NIOSH (US) or EN 166 (EU).[3]
-
Skin Protection: Handle with chemical-resistant gloves.[3] Wear protective clothing to prevent skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator or ensure work is conducted in a well-ventilated area, such as a fume hood, to avoid inhaling dust or vapors.[4]
II. Step-by-Step Disposal Protocol
This protocol outlines the procedures for the disposal of pure this compound and contaminated materials.
1. Waste Segregation and Collection:
-
Unused or Surplus Chemical:
-
Contaminated Materials (e.g., paper towels, gloves, weighing boats):
-
Place all solid materials contaminated with this compound into a designated, sealed, and clearly labeled hazardous waste container.
-
Avoid mixing with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
2. Spill Management and Cleanup:
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.
-
Containment and Cleanup:
-
Decontamination:
-
Clean the spill area thoroughly with an appropriate solvent (consult your laboratory's standard operating procedures) and then with soap and water.
-
Collect all cleaning materials as hazardous waste.
-
3. Final Disposal:
-
Engage a Licensed Professional: The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[3]
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will ensure compliance with all applicable regulations.
-
Documentation: Maintain accurate records of the disposed chemical, including the quantity and date of disposal, as required by your institution.
III. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 3-Bromo-2-methoxybenzaldehyde
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for handling 3-Bromo-2-methoxybenzaldehyde, a common reagent in organic synthesis. Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.
Hazard Summary
This compound is a chemical that poses several hazards. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, strict adherence to safety protocols is essential.
Quantitative Data
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrO₂ | |
| Molecular Weight | 215.04 g/mol | |
| Appearance | Solid | [4] |
| Melting Point | 18 - 21 °C / 64.4 - 69.8 °F | [4] |
| Boiling Point | 228 - 230 °C / 442.4 - 446 °F | [4] |
| Flash Point | 95 °C / 203 °F | [4] |
| Hazard Statements | H302, H315, H319, H335 | [2][3][4] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial for preventing exposure and accidents.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1][4][5] A certified chemical fume hood is the preferred engineering control to minimize inhalation of vapors.
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this chemical:
-
Eye and Face Protection: Chemical splash goggles are required.[6] A face shield should be worn over safety glasses when there is a risk of splashing.[6][7][8]
-
Hand Protection: Chemical-resistant gloves are essential.[1][8] Nitrile rubber gloves are a suitable option, but it is recommended to consult the glove manufacturer's resistance guide for specific breakthrough times.[4][7][9] Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.[8]
-
Skin and Body Protection: A laboratory coat must be worn and buttoned to protect the skin.[5][7] Closed-toe shoes are also mandatory.[7][10]
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[7][10]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the work area of any incompatible materials.[5]
-
Dispensing: Carefully weigh and dispense the solid chemical in a fume hood. Avoid creating dust.[2][4]
-
During Use: Keep containers tightly closed when not in use.[2][4][5] Avoid contact with skin, eyes, and clothing.[2][10] Do not eat, drink, or smoke in the laboratory.[2][11]
-
After Handling: Wash hands thoroughly with soap and water after handling the chemical.[1][2]
Storage
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2][5]
-
Keep containers tightly sealed to prevent the release of vapors.[2][4][5]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[12]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2][4]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention.[2][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[2][4]
-
Spill: For minor spills, absorb with an inert material such as sand or vermiculite and collect for disposal.[3] For larger spills, evacuate the area and follow emergency response protocols.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This chemical and its containers are considered hazardous waste and must be disposed of accordingly.[4][8]
-
Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect unused or waste solid this compound in a designated, labeled, and sealed container for hazardous waste.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing paper, must also be collected in a labeled hazardous waste container.[5]
-
-
Disposal Method: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[8] Do not dispose of down the drain.[8]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. uah.edu [uah.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
